Avutometinib

Catalog No.
S548797
CAS No.
946128-88-7
M.F
C21H18FN5O5S
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avutometinib

CAS Number

946128-88-7

Product Name

Avutometinib

IUPAC Name

3-[[3-fluoro-2-(methylsulfamoylamino)-4-pyridinyl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one

Molecular Formula

C21H18FN5O5S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27)

InChI Key

LMMJFBMMJUMSJS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RO5126766; RO 5126766; RO5126766; CH5126766; CH5126766; CH 5126766.

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F

The exact mass of the compound 3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one is 471.10127 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Key Quantitative Data from Preclinical and Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize critical quantitative findings that demonstrate the pharmacodynamic, pharmacokinetic, and efficacy profile of avutometinib, particularly in combination with the FAK inhibitor defactinib.

Table 1: Pharmacodynamic & Efficacy Data

Measurement Context Key Finding Value Citation
Tumor Response (LGSOC) Confirmed Objective Response Rate (ORR) 45% (13/29 patients) [1]
Tumor Response (LGSOC) Objective Response Rate (ORR) 42.3% (11/26 patients) [2]
Tumor Response (LGSOC) Patients with Tumor Shrinkage 86% (25/29 patients) [1]
Treatment Duration (LGSOC) Median Progression-Free Survival (PFS) 20.1 months [2]
In-vitro Potency Reduced cell proliferation at concentrations ≥ 625 nM [1]

Table 2: Clinical Pharmacokinetics at RP2D Data from the FRAME trial (this compound 3.2 mg twice weekly + defactinib) for a 28-day cycle [2].

Drug Geometric Mean AUC Geometric Mean Cmax (ng/mL)
This compound 11,463 h·ng⁻¹·mL⁻¹ (CV 37%) 342 (CV 34%)
Defactinib 2,099 h·ng⁻¹·mL⁻¹ (CV 102%) 273 (CV 80%)

Abbreviations: AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; CV: Coefficient of variation.

Rationale for Combination with FAK Inhibition

Research has established a strong mechanistic rationale for combining this compound with a FAK inhibitor like defactinib to overcome resistance:

  • Adaptive Resistance Mechanism: Inhibition of the MAPK pathway with this compound can activate a RhoA-FAK-AKT signaling loop as a compensatory survival mechanism in cancer cells [3].
  • Synergistic Apoptosis: Combined FAK and RAF/MEK inhibition leads to synergistic induction of apoptosis in preclinical models, including those resistant to BRAF/MEK inhibitor therapy [3] [1].
  • Efficacy in Resistant Tumors: This combination has shown promise in overcoming resistance to both targeted therapies and immunotherapy in aggressive cancers like BRAF V600E melanoma [3] [1].

Experimental Workflow for Key Preclinical Studies

The diagram below outlines a generalized experimental workflow used in key studies to validate the efficacy of the this compound and defactinib combination.

G Start In-vitro Models P1 Proliferation & Apoptosis Assays Start->P1 P2 Immunoblotting: p-ERK, p-MEK, p-FAK P1->P2 Treat with: This compound ± Defactinib P3 In-vivo Models (Patient-derived Xenografts) P2->P3 Validate target engagement & synergy P4 Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis P3->P4 Administer RP2D (Dose level 1) P5 Efficacy Endpoints: Tumor Volume, Survival P4->P5 Correlate drug exposure with effect

Generalized preclinical workflow to assess this compound ± defactinib efficacy and mechanism.

Recommended Phase 2 Dose (RP2D) and Clinical Status

Based on the phase 1 FRAME trial (NCT03875820), the recommended phase 2 dose and schedule for a 28-day cycle is [2]:

  • This compound: 3.2 mg orally once a day, twice weekly (e.g., Monday/Thursday).
  • Defactinib: 200 mg orally twice a day, seven days a week.
  • Schedule: Both drugs are administered on a 3 weeks 'on' / 1 week 'off' basis.

This combination is under regulatory incentives (Breakthrough Therapy Designation and Orphan Drug Designation) for recurrent low-grade serous ovarian cancer (LGSOC) [4] [1]. The confirmatory phase 3 RAMP 301 trial (NCT06072781) is ongoing, and a New Drug Application (NDA) for accelerated approval was anticipated in the first half of 2024 [4].

References

Avutometinib defactinib combination preclinical efficacy LGSOC

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The combination simultaneously targets two key signaling nodes to create a more complete and sustained inhibition of cancer-driving pathways.

Rationale for avutometinib and defactinib combination therapy.

  • This compound is a RAF/MEK clamp that uniquely inhibits MEK kinase activity while also preventing its reactivation by upstream RAF proteins (ARAF, BRAF, CRAF). This dual action provides a more profound suppression of the MAPK pathway compared to MEK-only inhibitors [1] [2] [3].
  • Defactinib is a FAK inhibitor. When the MAPK pathway is blocked by this compound, cancer cells often activate FAK as a compensatory survival mechanism. Defactinib blocks this resistance pathway, enhancing the antitumor effect and preventing escape [2] [4].

Preclinical Evidence and Experimental Models

Key preclinical studies established the foundation for clinical translation.

In Vitro and In Vivo Efficacy
Model System Experimental Findings Significance

| Endometrioid Endometrial Cancer (EAC) Cell Lines [5] | • Combination showed superior in vitro cytotoxicity vs. single agents. • Western blot: Decreased p-FAK, p-MEK, p-ERK. | Demonstrated mechanistic proof of dual pathway inhibition. | | UTE10 Xenograft Mouse Model [5] | • Superior tumor growth inhibition in vivo (starting Day 9; p < 0.02). | Validated efficacy in a live organism; supported clinical potential. |

Detailed Experimental Protocols
  • Cell Viability/Cytotoxicity Assays: Preclinical studies used assays to measure cell death or proliferation after drug exposure. Primary EAC cell lines were treated with this compound and defactinib, both as single agents and in combination. The combination resulted in greater reduction of cell viability, demonstrating synergistic effects [5].
  • Mechanistic Western Blot Analyses: Researchers analyzed protein lysates from treated cells to assess target engagement. They observed decreased levels of phosphorylated FAK (p-FAK), phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK) following treatment with the combination, confirming successful blockade of the intended pathways [5].
  • In Vivo Xenograft Studies: Mice engrafted with human cancer cells (UTE10 line) were treated with vehicle, this compound alone, a FAK inhibitor (VS-4718) alone, or the combination. Tumor volume was measured over time. The this compound/FAK inhibitor combination showed statistically significant superior tumor growth inhibition compared to all other groups [5].

G In Vitro Models In Vitro Models Cell Viability Assays Cell Viability Assays In Vitro Models->Cell Viability Assays In Vivo Models In Vivo Models Xenograft Mouse Studies Xenograft Mouse Studies In Vivo Models->Xenograft Mouse Studies Mechanistic Studies Mechanistic Studies Western Blot Analysis Western Blot Analysis Mechanistic Studies->Western Blot Analysis Confirms Synergistic Effect Confirms Synergistic Effect Cell Viability Assays->Confirms Synergistic Effect Validates Efficacy In Vivo Validates Efficacy In Vivo Xenograft Mouse Studies->Validates Efficacy In Vivo Shows Target Engagement Shows Target Engagement Western Blot Analysis->Shows Target Engagement

Preclinical validation workflow for this compound and defactinib.

Clinical Translation and Efficacy

The strong preclinical rationale led to successful clinical trials, with key efficacy data summarized below.

Trial / Population Overall Response Rate (ORR) Median Progression-Free Survival (mPFS)
RAMP-201 (FDA basis): KRAS-mutated LGSOC (N=57) [6] [7] 44% (95% CI: 31, 58) Not fully mature; DOR range: 3.3 to 31.1+ months [6]
FRAME Trial: All LGSOC (N=26) [1] [3] 42.3% (95% CI: 23.4, 63.1) 20.1 months (95% CI: 11.2, 43.9) [1] [3]
FRAME Trial: KRAS-mutated LGSOC (N=12) [2] [3] 58.3% (7/12) 30.8 months [2]
FRAME Trial: KRAS wild-type LGSOC (N=12) [2] [3] 33.3% (4/12) 8.9 months [2]

Clinical Development and Regulatory Status

The transition from preclinical research to an approved medicine was facilitated by strategic clinical trial design and regulatory designations.

  • Key Clinical Trials: The FRAME trial (NCT03875820) was the first-in-human phase 1 study that established the recommended Phase 2 dose and schedule (this compound 3.2 mg twice weekly + defactinib 200 mg twice daily, 3 weeks on/1 week off) and demonstrated initial compelling efficacy in LGSOC [1] [3]. The RAMP-201 trial (NCT04625270) was the pivotal Phase 2 study that served as the basis for FDA approval [6] [7].
  • FDA Approval: On May 8, 2025, the FDA granted accelerated approval to the combination (marketed as Avmapki Fakzynja Co-pack) for adult patients with KRAS-mutated recurrent LGSOC who have received prior systemic therapy [6] [8] [9].
  • Regulatory Designations: The development program was supported by Breakthrough Therapy, Orphan Drug, and Priority Review designations, highlighting the unmet need and the potential of this therapy [6] [2].

This combination exemplifies a successful translation from a rational preclinical hypothesis to a clinically meaningful therapy for a difficult-to-tract cancer.

References

Pharmacokinetic & Pharmacodynamic Profile of Avutometinib

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core quantitative pharmacokinetic data and the observed pharmacodynamic effects of avutometinib from the phase 1 FRAME trial and prescribing information.

Table 1: Key Pharmacokinetic Parameters of this compound and Defactinib (at RP2D) [1]

Parameter This compound (Geometric Mean) Defactinib (Geometric Mean)
Cmax 342 ng/mL (CV 34%) 273 ng/mL (CV 80%)
AUC 11,463 h·ng/mL (CV 37%) 2,099 h·ng/mL (CV 102%)
Tmax (Median) ~2 hours (fasted) [2] Information not specified in search results
Effect of High-Fat Meal Cmax ↓ 29%; no significant change in AUC [2] Information not specified in search results
Apparent Clearance (CL/F) 0.3 L/h [2] Information not specified in search results
Volume of Distribution (Vz/F) 25 L [2] Information not specified in search results
Protein Binding >99% in vitro [2] Information not specified in search results
Half-life ~51 hours [2] Information not specified in search results
Primary Metabolizing Enzyme CYP3A4 [2] Information not specified in search results

| Excretion | Feces: 39% (9.5% unchanged) Urine: 52% (3.2% unchanged) [2] | Information not specified in search results |

Table 2: Key Pharmacodynamic and Clinical Findings [1]

Aspect Observations / Findings
Mechanism of Action Dual RAF/MEK clamp. Inhibits MEK kinase activity and induces inactive RAF-MEK complexes, preventing MEK phosphorylation by ARAF, BRAF, and CRAF. [1] [3] [2]
Key PD Markers Reductions in phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) in tumor biopsies post-treatment. [1]
Rationale for Combination FAK activation is a known resistance mechanism to RAF/MEK inhibition. Defactinib (FAK inhibitor) blocks this pathway, enhancing anti-tumor response. [3] [2]
Proof of Concept (LGSOC) Objective Response Rate (ORR): 42.3% (11/26 patients). Median Progression-Free Survival (PFS): 20.1 months. [1]

| Recommended Phase 2 Dose (RP2D) | This compound: 3.2 mg orally, twice weekly (e.g., Mon/Thu). Defactinib: 200 mg orally, twice daily. Schedule: Both drugs administered 3 weeks on, 1 week off in a 28-day cycle. [1] |

Experimental Protocols & Methodologies

The primary source for the PK/PD data is the phase 1 FRAME trial (NCT03875820) [1] [4].

  • Trial Design: This was a first-in-human, open-label trial featuring a modified 3 + 3 dose escalation design, followed by dose expansion cohorts in specific solid tumors, including LGSOC [1].
  • PK Sampling and Analysis: Intensive blood sampling for pharmacokinetic analysis was performed on cycle 1, day 8 or day 15, over a 48-hour period following this compound administration. Key parameters like maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) were calculated from this data [1].
  • PD Biomarker Assessment: To demonstrate target engagement, paired tumor biopsies were collected from a subset of patients at three time points:
    • Pre-treatment (baseline).
    • After a single run-in dose of this compound.
    • After a subsequent dose of the this compound and defactinib combination. The biopsies were analyzed for changes in levels of key pathway proteins, including p-MEK, p-ERK, and p-FAK, using validated laboratory methods (e.g., immunohistochemistry or similar) [1].
  • Food Effect: The effect of food on this compound absorption was assessed in a dedicated study, comparing its pharmacokinetics under fasted and high-fat meal conditions [2].

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental flow described in the research.

Growth Factor Growth Factor RAF RAF Growth Factor->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Promotes Proliferation & Survival This compound This compound This compound->RAF Binds This compound->MEK Inhibits RAF-MEK Complex RAF-MEK Complex This compound->RAF-MEK Complex Induces Inactive RAF-MEK Complex->MEK Prevents Phosphorylation FAK Pathway FAK Pathway FAK Pathway->ERK Can Reactivate Defactinib Defactinib Defactinib->FAK Pathway Inhibits

This compound's dual mechanism and defactinib's role in blocking resistance.

A Patient Recruitment (Solid Tumors) B Dose Escalation (3+3 Design) A->B C RP2D Determination (this compound 3.2mg 2x/wk + Defactinib 200mg 2x/day) B->C D Dose Expansion (LGSOC, NSCLC, CRC Cohorts) C->D E PK/PD & Efficacy Analysis D->E

High-level workflow of the Phase 1 FRAME trial leading to PK/PD data.

Conclusion

The combination of this compound and defactinib represents a mechanistically rational approach to targeting the RAS/MAPK pathway. Its pharmacokinetic profile supports an intermittent dosing schedule, which was crucial for managing chronic toxicity while maintaining efficacy [1]. The compelling clinical activity observed in LGSOC, a cancer historically resistant to chemotherapy, underscores the success of this PK/PD-driven development strategy [1] [5] [3].

References

Mechanism of Action and Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Avutometinib's unique mechanism and synergistic combination with defactinib enable more profound and durable pathway suppression compared to single-agent inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS (GTP-bound) RAS (GTP-bound) Receptor Tyrosine Kinase->RAS (GTP-bound) Activates RAF RAF RAS (GTP-bound)->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translates to Transcription & Proliferation Transcription & Proliferation ERK->Transcription & Proliferation Drives This compound This compound RAF/MEK Complex RAF/MEK Complex This compound->RAF/MEK Complex Induces Inactive MEK Kinase Activity MEK Kinase Activity This compound->MEK Kinase Activity Inhibits FAK Activation FAK Activation This compound->FAK Activation Causes Defactinib Defactinib FAK/Pyk2 FAK/Pyk2 Defactinib->FAK/Pyk2 Inhibits FAK Activation->Transcription & Proliferation Resistance Path

This compound inhibits RAF/MEK interaction and kinase activity, while defactinib blocks FAK-mediated resistance.

  • Unique Dual Mechanism: Unlike MEK-only inhibitors, this compound acts as a "RAF/MEK clamp." It inhibits MEK kinase activity and simultaneously induces the formation of inactive complexes between MEK and ARAF, BRAF, and CRAF. This prevents RAF-mediated reactivation of MEK, a common resistance mechanism with MEK-only inhibitors [1] [2] [3].
  • Overcoming Adaptive Resistance: MAPK pathway inhibition by this compound leads to compensatory activation of Focal Adhesion Kinase (FAK), a key adaptive resistance mechanism. Defactinib, an oral FAK inhibitor, blocks this escape route. Preclinical models show the combination more deeply suppresses MAPK signaling and also inhibits PI3K and YAP/TEAD resistance pathways [1] [3].
  • Synergistic Efficacy: In a patient-derived LGSOC xenograft model, adding defactinib to this compound augmented tumor regression compared to this compound alone [1].

Clinical Trial Data and Efficacy

The this compound and defactinib combination demonstrates clinically meaningful efficacy, particularly in recurrent LGSOC.

Table 1: Efficacy of this compound + Defactinib in Recurrent LGSOC (Phase 2 RAMP 201 Trial) [4]

Efficacy Parameter All Patients (n=115) KRAS-Mutant Cohort KRAS Wild-Type Cohort
Confirmed Objective Response Rate (ORR) 31% 44% 17%
Median Duration of Response (DOR) 31.1 months Not specified Not specified
Median Progression-Free Survival (PFS) 12.9 months 22.0 months 12.8 months

Table 2: Efficacy Across Other Tumor Types (Phase 1 FRAME Trial) [5]

Tumor Type Patient Number (n) Objective Response Rate (ORR)
Low-Grade Serous Ovarian Cancer (LGSOC) 26 42.3%
KRAS-mutated NSCLC 20 Data not fully specified
KRAS-mutated Colorectal Cancer 10 Data not fully specified
Pancreatic Cancer 10 Data not fully specified

Key Preclinical and Clinical Experimental Protocols

Key experiments elucidating the drug's activity involve standardized in vivo models and clinical trial designs with biomarker analysis.

Protocol 1: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models [1] [3]

  • Objective: Evaluate the anti-tumor activity and mechanism of this compound ± defactinib in a patient-derived LGSOC xenograft model.
  • Model Establishment: Immunocompromised mice (e.g., NSG) are implanted with fresh patient LGSOC tumor tissue fragments.
  • Dosing Groups: Mice are randomized into groups: Vehicle control, this compound monotherapy, defactinib monotherapy, and this compound + defactinib combination.
  • Dosing Schedule: this compound is administered orally, typically twice weekly. Defactinib is administered orally, twice daily. Treatment follows a 3-weeks-on/1-week-off cycle.
  • Endpoint Measurement:
    • Tumor Volume: Measured regularly by calipers. Tumor growth inhibition and regression rates are calculated.
    • Biomarker Analysis: At study end, tumors are harvested for Western blot or IHC analysis of key pathway markers: p-MEK, p-ERK (MAPK pathway), and p-FAK, along with PI3K and YAP/TEAD signaling nodes.

Protocol 2: Phase 2 Clinical Trial in Recurrent LGSOC (RAMP 201) [4]

  • Study Design: Adaptive, multi-part, phase 2, open-label trial in patients with recurrent, measurable LGSOC after ≥1 prior line of platinum therapy.
  • Patient Stratification and Dosing: Patients were stratified by tumor KRAS mutation status and randomized to receive:
    • Arm A: this compound monotherapy (4.0 mg orally, twice weekly).
    • Arm B: this compound (3.2 mg orally, twice weekly) + defactinib (200 mg orally, twice daily).
    • Both regimens are given on a 3-weeks-on/1-week-off schedule in 28-day cycles.
  • Primary Endpoint: Objective Response Rate (ORR) by blinded independent central review per RECIST v1.1.
  • Key Biomarker Analysis: KRAS mutation status is determined from archival tumor tissue using a validated next-generation sequencing (NGS) or PCR-based test.

Other Investigational Combinations and Future Directions

Research continues to expand the potential of this compound through novel combinations.

  • With Pan-RAF Inhibitors: Preclinical data shows combining this compound with a pan-RAF inhibitor (exarafenib or belvarafenib) leads to strong tumor regressions in NRAS- and BRAF-driven models, corresponding with nearly complete shutdown of MAPK pathway signaling [1] [3].
  • With KRAS G12C Inhibitors: Verastem has a clinical collaboration with Amgen to evaluate the triplet combination of this compound, defactinib, and sotorasib (LUMAKRAS) in KRAS G12C-mutant NSCLC (RAMP 203 trial) [1] [3].
  • In Other RAS/MAPK-Driven Tumors: RAMP 205 trial is evaluating the combination with gemcitabine/nab-paclitaxel in frontline metastatic pancreatic cancer [1].

Conclusion for Researchers

The data on this compound and defactinib provides a compelling case for vertical pathway inhibition as a strategy to overcome the resistance commonly seen with single-agent targeted therapies. The recent clinical successes have established a strong foundation, and the ongoing exploration of combinations with pan-RAF and other targeted agents represents a logical and promising direction for potentially expanding the treatment options for a wider range of RAS/MAPK-driven cancers [1] [4] [3].

References

Comprehensive Technical Review: Avutometinib and Defactinib in KRAS-Mutated Low-Grade Serous Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The avutometinib and defactinib combination represents a significant advancement in the treatment of KRAS-mutated low-grade serous ovarian cancer (LGSOC), receiving FDA accelerated approval in May 2025 based on compelling Phase 2 trial data. This novel therapeutic approach employs a dual-pathway inhibition strategy targeting both MEK/RAF and FAK pathways to overcome the limitations of conventional chemotherapy in this rare ovarian cancer subtype. The RAMP-201 trial demonstrated an objective response rate of 44% in KRAS-mutated recurrent LGSOC patients who had received at least one prior systemic therapy. This review provides a comprehensive technical analysis of the molecular mechanisms, clinical evidence, and future directions for this targeted therapy, offering drug development professionals and researchers insights into its scientific rationale and clinical application.

Disease Background and Unmet Need

Low-Grade Serous Ovarian Cancer (LGSOC)

Low-grade serous ovarian cancer (LGSOC) constitutes less than 10% of all ovarian cancer cases and represents a distinct entity from its high-grade counterpart, with unique clinical behavior, molecular features, and treatment responses [1]. This malignancy typically affects younger women, with a median age at diagnosis of approximately 55 years, and a significant proportion are diagnosed in their 20s or 30s [1]. While LGSOC is characterized by slower progression and longer patient survival compared to high-grade serous ovarian cancer, it demonstrates notably reduced sensitivity to conventional chemotherapy, with response rates of less than 5-23% [1] [2]. This intrinsic chemoresistance underscores the critical need for targeted therapeutic approaches that address the specific molecular drivers of LGSOC.

KRAS Mutations in LGSOC

KRAS mutations represent a key molecular driver in approximately one-third of LGSOC cases [1]. These mutations result in constitutive activation of the MAPK signaling pathway, promoting cellular proliferation and survival. The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, creates a unique cysteine residue that enables selective targeting by covalent inhibitors [3] [4]. For decades, KRAS was considered "undruggable" due to its smooth surface topography and picomolar affinity for GTP, presenting significant challenges for direct therapeutic targeting [3] [5]. The development of agents that effectively inhibit KRAS signaling represents a milestone in cancer therapeutics and has particular relevance for LGSOC patients with KRAS mutations.

Clinical Trial Evidence and Efficacy Data

Phase 2 RAMP-201 Trial Results

The accelerated FDA approval of this compound plus defactinib was based primarily on results from the RAMP-201 trial, an open-label, multicenter Phase 2 study involving 57 patients with measurable KRAS-mutated recurrent LGSOC [1] [6]. All participants had received at least one prior systemic therapy, including platinum-based chemotherapy. The trial demonstrated compelling efficacy, with key outcomes detailed in Table 1.

Table 1: Efficacy Outcomes from RAMP-201 Phase 2 Trial

Parameter Result Notes
Objective Response Rate (ORR) 44% In KRAS-mutated patients
Duration of Response (DOR) 3.3-31.1 months Wide range indicating potential durability
Prior Therapy Requirement ≥1 line of systemic therapy Including platinum-based regimens
Treatment Schedule 3 weeks on/1 week off This compound twice weekly + defactinib twice daily

The 44% objective response rate observed in this trial is particularly noteworthy when compared to the historically low response rates of less than 10% to chemotherapy in this patient population [1] [6]. This represents a significant therapeutic advance for a cancer subtype with limited effective treatment options.

Safety and Tolerability Profile

The this compound and defactinib combination demonstrated a manageable safety profile with predominantly reversible adverse events. The most frequent treatment-emergent adverse events occurring in at least 25% of patients are summarized in Table 2.

Table 2: Common Adverse Events (≥25% Incidence) with this compound + Defactinib

Category Specific Adverse Events
Laboratory Abnormalities Increased creatine phosphokinase, increased aspartate aminotransferase, decreased hemoglobin, increased alanine aminotransferase, increased blood bilirubin, increased triglycerides, decreased lymphocyte count, increased alkaline phosphatase, decreased platelet count, decreased neutrophil count
Gastrointestinal Nausea, diarrhea, vomiting, abdominal pain, dyspepsia, stomatitis, constipation
General & Musculoskeletal Fatigue, musculoskeletal pain, edema
Dermatological Rash, dermatitis acneiform, pruritus, dry skin
Ocular Vitreoretinal disorders, visual impairment
Other Dyspnea, cough, urinary tract infection

The recommended dosing regimen consists of 3.2 mg this compound administered orally twice weekly on days 1 and 4, combined with 200 mg defactinib given orally twice daily, both taken for the first three weeks of each four-week cycle until disease progression or unacceptable toxicity [6]. This intermittent dosing schedule appears to help manage chronic drug exposure and potentially mitigate cumulative toxicities.

Mechanism of Action and Signaling Pathways

Dual Pathway Inhibition Strategy

The this compound and defactinib combination employs a novel dual-mechanism approach that simultaneously targets complementary pathways in KRAS-mutated cancers:

  • This compound functions as a RAF/MEK clamp that uniquely inhibits both MEK kinase activity and RAF-mediated phosphorylation of MEK. This distinguishes it from conventional MEK-only inhibitors by preventing the compensatory MEK activation that often limits the efficacy of single-agent targeted therapies [7]. By inducing inactive complexes of MEK with ARAF, BRAF, and CRAF, this compound enables more complete and durable suppression of the RAS/MAPK pathway [7].

  • Defactinib acts as a highly selective inhibitor of focal adhesion kinase (FAK) and the related proline-rich tyrosine kinase-2 (Pyk2). These non-receptor protein tyrosine kinases integrate signals from integrin and growth factor receptors to regulate critical cellular processes including proliferation, survival, migration, and invasion [7]. Importantly, FAK activation has been identified as a key resistance mechanism to RAF and MEK inhibitors, making its concurrent inhibition particularly rational [7].

KRAS Signaling and Inhibitor Mechanism

The molecular mechanism of this combination can be visualized through the following signaling pathway diagram:

G RTK RTK KRAS_GTP KRAS (GTP-bound) RTK->KRAS_GTP Activation KRAS_GDP KRAS (GDP-bound) KRAS_GTP->KRAS_GDP Intrinsic GTPase Activity MEK MEK KRAS_GTP->MEK Downstream Signaling ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation FAK FAK CellSurvival CellSurvival FAK->CellSurvival This compound This compound This compound->KRAS_GDP Stabilizes This compound->MEK Inhibits Defactinib Defactinib Defactinib->FAK Inhibits

Figure 1: Mechanism of this compound and defactinib dual-pathway inhibition in KRAS-mutated LGSOC. This compound (red) stabilizes KRAS in its GDP-bound inactive state while inhibiting MEK signaling. Defactinib (green) concurrently blocks FAK activation to overcome resistance.

The This compound mechanism capitalizes on a critical biochemical property of KRAS G12C mutants - their ability to cycle between active and inactive states despite impaired GTPase activity [3]. Unlike wild-type KRAS, the G12C mutant retains sufficient intrinsic GTPase function to generate a pool of GDP-bound protein that can be selectively targeted [3] [5]. This compound binds covalently to the mutant cysteine residue in the switch-II pocket of GDP-bound KRAS G12C, effectively trapping the oncoprotein in its inactive conformation and preventing reactivation by nucleotide exchange factors [3]. This mechanism represents a paradigm shift in KRAS targeting, moving from conventional occupancy-based inhibition to a conformational trapping approach.

Resistance Mechanisms and Overcoming Treatment Limitations

Adaptive Resistance to KRAS Inhibition

Despite the promising efficacy of this compound and defactinib, primary and acquired resistance remain significant challenges in KRAS-mutated cancers. Multiple resistance mechanisms have been identified that limit the durability of response to KRAS-directed therapies:

  • Bypass signaling activation: Cancer cells rapidly adapt to KRAS G12C inhibition through feedback activation of receptor tyrosine kinases (RTKs) and wild-type RAS isoforms (NRAS, HRAS), leading to MAPK pathway reactivation within 24-48 hours of treatment [8] [9]. This adaptive resistance is mediated through multiple mechanisms, including increased RTK expression and activation of alternative signaling nodes such as SHP2, SOS1, and PI3K/AKT/mTOR pathways [8] [10].

  • Genomic co-alterations: Baseline mutations in genes such as KEAP1, SMARCA4, and CDKN2A are associated with inferior outcomes to KRAS G12C inhibition in NSCLC, and similar patterns may exist in LGSOC [8] [4]. Additionally, acquired resistance mutations can emerge during treatment, including secondary KRAS mutations (G12D/R/V/W, G13D, Q61H, etc.), amplifications of KRAS or MET, and activating mutations in parallel pathways (NRAS, BRAF, MAP2K1, RET) [8].

  • FAK-mediated resistance: Focal adhesion kinase activation serves as a key resistance pathway to MEK inhibition in KRAS-mutated cancers. FAK hyperactivation promotes cell survival through both MAPK-independent mechanisms and by reactivating the MAPK pathway through RAF phosphorylation [7]. This provides the strong rationale for combining defactinib with this compound to preemptively block this escape route.

Vertical Pathway Inhibition Strategies

The problem of adaptive resistance has led to the development of vertical inhibition strategies that simultaneously target multiple nodes in the RAS/MAPK pathway. The conceptual framework for this approach is illustrated below:

G RTK RTK SHP2 SHP2 RTK->SHP2 KRAS KRAS SHP2->KRAS MEK MEK KRAS->MEK ERK ERK MEK->ERK FAK FAK Resistance FAK-Mediated Resistance FAK->Resistance Feedback Feedback Reactivation Feedback->RTK Resistance->MEK SHP2_Inhib SHP2 Inhibitors SHP2_Inhib->SHP2 G12C_Inhib KRAS G12C Inhibitors G12C_Inhib->KRAS MEK_Inhib MEK Inhibitors MEK_Inhib->MEK FAK_Inhib FAK Inhibitors FAK_Inhib->FAK

Figure 2: Vertical pathway inhibition strategy to overcome adaptive resistance. Simultaneous targeting of multiple nodes (SHP2, KRAS G12C, MEK, FAK) prevents feedback reactivation and compensatory signaling that limit efficacy of monotherapies.

The RAMP 203 trial is currently evaluating this vertical inhibition approach by combining this compound with the KRAS G12C inhibitor sotorasib, with or without defactinib, in patients with KRAS G12C-mutant non-small cell lung cancer [7]. Early data from this trial shows promising antitumor activity even in patients previously treated with KRAS G12C inhibitors, supporting the potential of this strategy to overcome resistance [7]. The triplet combination of this compound, sotorasib, and defactinib represents one of the most comprehensive vertical inhibition approaches currently in clinical development.

Future Directions and Research Opportunities

Confirmatory Trials and Expanded Indications

The accelerated approval of this compound plus defactinib is contingent upon verification of clinical benefit in the confirmatory RAMP 301 trial (GOG-3097/ENGOT-ov81/GTG-UK/RAMP 301), a global randomized Phase 3 study currently ongoing [1] [6]. This trial will further evaluate the combination in patients with recurrent LGSOC, including those without KRAS mutations, as the Phase 2 RAMP-201 trial demonstrated responses in both KRAS-mutant and wild-type populations, though at lower rates in the latter group [1]. Beyond LGSOC, research is expanding to investigate this combination in other KRAS-mutated solid tumors, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma through the RAMP 203 and RAMP 204 trials [7].

Novel Combination Strategies

Several promising combination approaches are emerging to enhance the efficacy and durability of response to this compound-based regimens:

  • Immunotherapy combinations: Preclinical evidence suggests that KRAS G12C inhibition enhances immune surveillance by modifying the tumor microenvironment, potentially creating synergistic effects with immune checkpoint inhibitors [4]. However, the efficacy of such combinations may be influenced by co-mutations such as STK11, which are associated with reduced sensitivity to immunotherapy in KRAS-mutant tumors [4].

  • SHP2 inhibitor combinations: As illustrated in Figure 2, SHP2 inhibitors prevent RTK-mediated reactivation of wild-type RAS, potentially enhancing and prolonging the response to KRAS G12C inhibitors [9]. Early preclinical data demonstrates that co-targeting SHP2 and KRAS G12C induces more durable ERK inhibition and enhanced antitumor activity compared to either agent alone [9].

  • Next-generation KRAS inhibitors: Novel KRAS G12C inhibitors with alternative mechanisms are in development, including RAS(ON) inhibitors such as RMC-6291, which forms a inhibitory complex with cyclophilin A to target the active GTP-bound state of KRAS G12C [8] [10]. Additionally, dual ON/OFF inhibitors like FMC-376 show promise in overcoming resistance to first-generation KRAS G12C (OFF) inhibitors [8].

Conclusion

The approval of this compound plus defactinib represents a transformative advancement in the management of KRAS-mutated low-grade serous ovarian cancer, offering a novel dual-mechanism approach that addresses key resistance pathways. The 44% objective response rate observed in the RAMP-201 trial is particularly impressive in this historically chemotherapy-resistant malignancy. The unique mechanism of this compound as a RAF/MEK clamp, combined with defactinib's inhibition of FAK-mediated resistance, provides a comprehensive pathway suppression strategy that has demonstrated meaningful clinical efficacy.

For researchers and drug development professionals, this combination exemplifies the potential of rational targeted therapy combinations based on deep understanding of resistance mechanisms. The ongoing development of vertical inhibition strategies incorporating SHP2 inhibitors, immunotherapy agents, and next-generation KRAS inhibitors promises to further improve outcomes for patients with KRAS-mutated cancers. As confirmatory trials progress and research expands into novel combinations, this compound and defactinib represent a pioneering approach that may establish a new standard of care for LGSOC and potentially other RAS/MAPK-driven malignancies.

References

Core Mechanism: RAF-MEK Clamp Formation

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates how avutometinib simultaneously inhibits MEK and blocks RAF-mediated MEK phosphorylation by forming a stable, inactive complex.

G A Growth Factor Receptor B RAS A->B C RAF (ARAF, BRAF, CRAF) B->C D MEK C->D E ERK D->E F Cell Proliferation & Survival E->F A2 This compound B2 1. Binds to MEK A2->B2 C2 2. Inhibits MEK Kinase Activity B2->C2 D2 3. Induces Formation of Inactive RAF-MEK Complex B2->D2 E2 4. Prevents RAF-mediated MEK Phosphorylation D2->E2 Clamping Effect

Quantitative Biochemical Profiling

The table below summarizes the inhibitory concentration (IC50) values of this compound against its key kinase targets, demonstrating its potent dual activity [1].

Target IC50 (nM) Experimental Context
BRAF V600E 8.2 Cell-free assay [1]
BRAF 19 Cell-free assay [1]
CRAF 56 Cell-free assay [1]
MEK1 160 Cell-free assay [1]

Experimental Evidence from Cellular Models

This compound's mechanism is validated in cellular studies, which show effective disruption of MAPK signaling.

Cell Line Genetic Background Experimental Observation Citation
HCT116 KRAS-mutant colorectal cancer Significant reduction in phospho-MEK (p-MEK) and phospho-ERK (p-ERK) levels [1]. [1]
PANC1, A549 Various solid tumors Reduction in p-ERK1/2 levels after 1-hour treatment at 10 µM, confirmed by Western blot [1]. [1]
SK-MEL-2 NRAS-mutant melanoma suppression of tumor growth in xenograft models [1]. [1]

Therapeutic Rationale and Clinical Translation

The RAF-MEK clamp mechanism provides a more complete and durable suppression of the MAPK pathway compared to standard MEK-only inhibitors. By preventing RAF from phosphorylating MEK, this compound avoids the compensatory pathway reactivation that can limit the efficacy of other inhibitors [2]. This mechanistic advantage is leveraged clinically through intermittent dosing to improve tolerability while maintaining efficacy [3].

Preclinical and clinical data show that FAK inhibition with defactinib can synergize with this compound to overcome resistance in various cancers, including low-grade serous ovarian cancer, BRAF V600E melanoma, and others [3] [2] [4].

Detailed Experimental Protocols

For researchers aiming to validate the mechanism, here are key methodologies from the literature.

1. Kinase Assay for RAF/MEK Inhibition

  • Objective: Measure inhibition of CRAF, BRAF, and BRAF V600E enzymes.
  • Method:
    • Phosphorylation of inactive K97R MEK1 by recombinant RAF proteins is quantified.
    • Detection uses a Europium-anti-MEK1/2 antibody and SureLight allophycocyanine-anti-6his antibody.
    • Readout is Time-Resolved Fluorescence.
  • MEK1 Inhibition Assay:
    • A coupled assay with active MEK1 and unactive ERK2.
    • Phosphorylation of a fluorescent-labeled peptide substrate is quantified using the IMAP FP Screening Express Kit [1].

2. Cellular Target Engagement (Western Blot)

  • Objective: Confirm reduction of pathway signaling outputs in cells.
  • Method:
    • Treat cells with this compound (e.g., 10 µM for 1 hour).
    • Lyse cells and perform Western blot analysis.
    • Key Biomarkers: Phospho-ERK, total ERK, Phospho-MEK, total MEK.
    • A decrease in p-ERK and p-MEK levels indicates successful target engagement [1].

3. Cell Proliferation/Viability Assay (Cell Counting Kit-8)

  • Objective: Determine the anti-proliferative effect of this compound.
  • Method:
    • Seed cells in plates and treat with a concentration gradient of this compound for 72 hours.
    • Add WST-8 reagent from the kit and incubate for 2-4 hours.
    • Measure absorbance at 450 nm using a plate reader. Cell viability is proportional to the signal intensity [1].

References

Avutometinib defactinib synergistic effect

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathway

The synergy arises from targeting two interconnected processes crucial for cancer growth and survival. The diagram below illustrates the signaling pathway and drug targets.

G KRAS KRAS Mutation (Oncogenic Driver) MAPK_Pathway RAF → MEK → ERK (MAPK Pathway) KRAS->MAPK_Pathway Activates FAK_Start Integrin Signaling & Resistance Mediator FAK_Activation FAK Activation (Adaptive Resistance) FAK_Start->FAK_Activation Cellular_Output Cell Proliferation & Survival MAPK_Pathway->Cellular_Output Drives MAPK_Pathway->FAK_Activation Inhibition Activates FAK_Activation->MAPK_Pathway Re-activates (Resistance) Drug_Avuto Avutometinib (RAF/MEK Clamp) Inhibition_Avuto Inhibition of MAPK Signaling Drug_Avuto->Inhibition_Avuto Drug_Defac Defactinib (FAK Inhibitor) Inhibition_Defac Block of Resistance Pathway Drug_Defac->Inhibition_Defac Inhibition_Avuto->MAPK_Pathway Blocks Synergy Enhanced Antitumor Effect & Overcome Resistance Inhibition_Avuto->Synergy Inhibition_Defac->FAK_Activation Blocks Inhibition_Defac->Synergy

This dual-mechanism approach is particularly effective in tumors with mutations in the RAS/MAPK pathway, such as those involving KRAS [1] [2]. By co-targeting the primary driver pathway and a key resistance mechanism, the combination promotes more profound and durable tumor regression.

Key Preclinical & Clinical Evidence

The synergistic effect is supported by both preclinical data and clinical trials across multiple cancer types.

Preclinical Models (Endometrial Cancer)

A 2024 study provided clear in vitro and in vivo evidence of synergy [3]:

  • Methodology: Five primary uterine endometrioid cancer (EAC) cell lines were characterized via whole-exome sequencing. The study used:
    • Cell Viability Assays: Cells treated with this compound and defactinib as single agents and in combination to determine IC₅₀ and synergy (assessed with CompuSyn software).
    • Western Blot Analysis: Evaluated phosphorylation levels of key proteins (p-FAK, p-MEK, p-ERK) after 1-hour exposure to drugs.
    • In Vivo Xenograft Models: UTE10 engrafted mice treated with vehicle, this compound, VS-4718 (a surrogate for defactinib), or the combination.
  • Findings: The combination demonstrated superior tumor growth inhibition compared to single agents, with statistically significant differences starting at Day 9.
Clinical Trial Data

The synergy translates to meaningful clinical benefits, as shown in the table below.

Cancer Type Trial (Phase) Key Efficacy Endpoints Reported Results
LGSOC (KRAS-mutated recurrent) RAMP-201 (Phase 2) [4] Confirmed Overall Response Rate (ORR) 44% (95% CI: 31, 58)
Duration of Response (DOR) Range: 3.3 to 31.1+ months
LGSOC (across KRAS status) FRAME (Phase 1) [1] ORR / Median PFS 42.3% / 20.1 months
LGSOC (KRAS-mutated only) FRAME (Phase 1) [1] ORR / Median PFS 58.3% / 30.8 months
Metastatic Pancreatic Ductal Adenocarcinoma (PDAC) RAMP 205 (Phase 1b/2a) [5] ORR at Recommended Phase 2 Dose (RP2D) 83% (10 of 12 patients, 8 confirmed)

Experimental Protocols for Synergy Evaluation

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the key preclinical study [3].

In Vitro Cell Viability and Synergy Assay
  • Cell Line Establishment: Primary EAC cell lines were established from fresh patient tumor biopsies under IRB approval and used at low passages (<50).
  • Cell Plating: Plate cells at 60,000–150,000 cells/well in 6-well tissue culture plates. Culture in RPMI 1640 media supplemented with 10% FBS and antibiotics.
  • Drug Treatment: After 24 hours, treat cells with a range of concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µM) of this compound and defactinib as single agents and in combination.
  • Incubation & Viability Quantification: Incubate for 72 hours. Harvest all cells, stain with propidium iodide (10 µg/mL), and quantify viable cell count using flow cytometry (e.g., BD FACSCalibur).
  • Data Analysis: Plot relative viable cells compared to untreated control. Calculate IC₅₀ values using software (e.g., GraphPad Prism). Quantify drug synergy using dedicated software like CompuSyn.
Western Blot Analysis for Mechanistic Studies
  • Cell Treatment: Treat EAC cell lines with control medium, 1 µM this compound, 1 µM defactinib, or the combination for 1 hour.
  • Protein Extraction: Lyse cells using a buffer (e.g., 1% Triton X, 0.05% SDS, 100 mM Na₂HPO₄, 150 mM NaCl).
  • Gel Electrophoresis & Transfer: Load protein lysate onto 4%–20% pre-cast SDS-polyacrylamide gels. Transfer proteins onto a PVDF membrane.
  • Antibody Probing: Probe with primary antibodies against p-FAK, p-MEK, p-ERK, and corresponding total proteins to confirm specific inhibition. Use appropriate secondary antibodies.
  • Detection: Develop blots using a chemiluminescence detection system. A successful combination treatment should show a marked decrease in the levels of all three phosphoproteins.

Future Research & Clinical Directions

The this compound-defactinib combination represents a validated synergistic strategy, particularly for RAS/MAPK-driven cancers. Future directions include:

  • Confirmatory Trials: The accelerated approval for KRAS-mutated LGSOC is contingent upon verification of clinical benefit in the ongoing confirmatory RAMP-301 phase 3 trial [2] [6].
  • Expansion to Other Indications: Active investigation is underway in other solid tumors, including a planned registrational phase 3 trial in frontline metastatic pancreatic cancer (PDAC) [5].
  • Biomarker Exploration: While most effective in KRAS-mutated tumors, the combination shows activity in some KRAS wild-type LGSOC, suggesting other biomarkers in the RAS/MAPK pathway may predict response [1] [6].

References

Avutometinib defactinib dosing schedule 3 weeks on 1 week off

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Protocol

The recommended phase 2 dose and schedule for a 28-day cycle is as follows [1]:

Parameter Avutometinib Defactinib
Dose 3.2 mg 200 mg
Frequency Once daily, twice per week (e.g., Monday & Thursday) Twice daily, every day
Schedule in a 28-day cycle 3 weeks on, 1 week off 3 weeks on, 1 week off
Route Oral Oral

Key Notes on Administration:

  • Intermittent this compound Dosing: The twice-weekly dosing of this compound is a key feature developed to improve tolerability while maintaining efficacy. This differs from the continuous daily dosing used for defactinib [1].
  • Food Effect: this compound can be taken with or without food. Administration with a high-fat meal does not significantly affect its overall absorption (AUC), though it may slightly lower the peak concentration (Cmax) [2].
  • Treatment Cycle: The "3 weeks on, 1 week off" schedule applies to both drugs simultaneously. Patients take both medications according to their respective frequencies for 21 days, followed by a 7-day treatment-free period before starting the next cycle [1].

Safety and Tolerability Profile

Understanding the adverse event profile is crucial for patient management and protocol adherence. The most common treatment-related adverse events from the FRAME trial are summarized below [1]:

Adverse Event All Grades (%) Grade 3-4 (%)
Rash 90% 8%
Creatine Phosphokinase (CPK) Elevation 56% 9%
Aspartate Aminotransferase (AST) Elevation 43% 1%
Hyperbilirubinemia 38% 2%
Diarrhea 38% 1%

Management Considerations:

  • The dose-limiting toxicities observed during dose escalation were primarily grade 2 rash and other chronic low-grade toxicities, leading to the selection of the lower, recommended phase 2 dose for long-term treatment [1].
  • In the RAMP 201 trial, the most frequent grade 3 or higher treatment-related adverse events were CPK elevation (24%), diarrhea (8%), and anemia (5%). Approximately 10% of patients discontinued treatment due to adverse events [3].

Scientific and Mechanistic Rationale

The biological rationale for this combination and its specific dosing schedule is rooted in overcoming the plasticity of intracellular signaling pathways.

Pathway Inhibition Logic

The following diagram illustrates the synergistic mechanism of action of this compound and defactinib.

G cluster_pathway MAPK Pathway OncogenicSignal Oncogenic Signal (e.g., KRAS Mutation) RAS RAS OncogenicSignal->RAS RAF RAF (ARAF, BRAF, CRAF) MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Phosphorylation Proliferation Tumor Cell Proliferation & Survival Nucleus->Proliferation FAK Focal Adhesion Kinase (FAK) Resistance Adaptive Resistance Pathway FAK->Resistance Resistance->ERK Resistance->RAS RAS->RAF This compound This compound (RAF-MEK Clamp) This compound->RAF Inhibits MEK & prevents RAF phosphorylation of MEK Defactinib Defactinib (FAK Inhibitor) Defactinib->FAK Blocks FAK to overcome adaptive resistance

Mechanism of Action Explained:

  • This compound (RAF/MEK Clamp): This agent has a unique dual function. It not only inhibits MEK kinase activity but also acts as a "clamp," inducing the formation of inactive complexes between MEK and RAF proteins (ARAF, BRAF, CRAF). This prevents RAF from phosphorylating and re-activating MEK, leading to more complete and durable suppression of the MAPK pathway compared to MEK-only inhibitors [1] [4].
  • Defactinib (FAK Inhibitor): Inhibition of the MAPK pathway can trigger an adaptive resistance mechanism mediated by Focal Adhesion Kinase (FAK) activation [5]. Defactinib blocks this FAK-mediated escape route, thereby enhancing the antitumor effect of this compound and helping to overcome resistance [1].
Clinical Development Workflow

The journey from hypothesis to the established clinical protocol is outlined below.

G Step1 Preclinical Hypothesis Step2 Phase 1 FRAME Trial (Dose Escalation) Step1->Step2 Identifies synergy Step3 RP2D Determination (Dose Level 1) Step2->Step3 Evaluates safety, PK/PD, and efficacy Step4 Phase 2 RAMP 201 Trial (Dose Expansion & Confirmation) Step3->Step4 Validates in LGSOC cohort Step5 Phase 3 RAMP 301 Trial (Confirmatory, Ongoing) Step4->Step5 Seeks confirmatory efficacy data

Trial Context:

  • The FRAME trial (NCT03875820) was the first-in-human study that established the recommended phase 2 dose (RP2D) and the "3 weeks on, 1 week off" schedule. It demonstrated promising efficacy, particularly in LGSOC, with an objective response rate (ORR) of 42.3% and a median progression-free survival (PFS) of 20.1 months in LGSOC patients [1] [6].
  • The RAMP 201 trial confirmed the efficacy of this regimen in a larger cohort of 115 patients with recurrent LGSOC, reporting a confirmed ORR of 31% and a median PFS of 12.9 months across all patients. The response was more pronounced in patients with KRAS-mutant tumors (ORR 44%) [3].
  • The RAMP 301 trial (NCT06072781) is an ongoing phase 3, randomized study comparing the combination against the investigator's choice of treatment in recurrent LGSOC, which is expected to provide confirmatory data [7].

Key Application Notes for Researchers

  • Target Population: This dosing protocol is primarily validated in patients with recurrent low-grade serous ovarian cancer (LGSOC), including both KRAS mutant and wild-type tumors [3]. Research is also exploring its utility in other MAPK-driven solid tumors [1] [5].
  • Dose Optimization History: The FRAME trial tested higher doses (e.g., this compound 4.0 mg with defactinib 200 mg BID). However, chronic toxicities like rash led to the selection of the lower dose (this compound 3.2 mg) for the RP2D, emphasizing the importance of long-term tolerability for chronic therapy [1].
  • Pharmacokinetics (PK): At the RP2D, the geometric mean AUC for this compound was 11,463 h·ng⁻¹·mL⁻¹ (CV 37%) and for defactinib was 2,099 h·ng⁻¹·mL⁻¹ (CV 102%). No obvious drug-drug interaction was noted between the two agents [1].
  • Pharmacodynamics (PD): Tumor biopsies confirmed target engagement, showing reductions in phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) following treatment [1].

References

Avutometinib 3.2 mg twice weekly defactinib 200 mg twice daily

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Drug Combination Profile

The combination of avutometinib (a RAF/MEK clamp) and defactinib (a FAK inhibitor) represents a novel approach to targeting the RAS/MAPK pathway, a key driver in many cancers. The combination is designed to provide a more complete and durable blockade of this pathway by simultaneously inhibiting the primary MEK signaling and the compensatory FAK-mediated resistance mechanism [1] [2].

  • Mechanism of Action (MoA): The combination's synergistic mechanism of action is illustrated in the diagram below.

G KRAS Oncogenic KRAS Mutation MAPK Hyperactivated MAPK Pathway KRAS->MAPK Cancer Tumor Growth & Survival MAPK->Cancer Resistance FAK-Mediated Resistance MAPK->Resistance Resistance->Cancer Avuto This compound (RAF-MEK Clamp) Block1 Blocks MEK Kinase Activity & RAF phosphorylation of MEK Avuto->Block1 Defac Defactinib (FAK Inhibitor) Block2 Inhibits FAK & Pyk2 Blocks Resistance Pathway Defac->Block2 Block1->MAPK Inhibits Outcome Enhanced Antitumor Activity & Overcome Drug Resistance Block1->Outcome Block2->Resistance Inhibits Block2->Outcome

  • Recommended Dosage and Administration: The established regimen for a 28-day cycle is this compound 3.2 mg taken orally twice weekly (e.g., on Day 1 and Day 4) and defactinib 200 mg taken orally twice daily. Both drugs are administered on a "3 weeks on, 1 week off" schedule. They should be taken with food and swallowed whole [3] [4] [5].
  • Key Clinical Efficacy Data: The table below summarizes the efficacy findings from pivotal clinical trials.
Cancer Type Trial (Phase) Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Source
LGSOC FRAME (1) All patients (n=26) 42.3% (11/26) 20.1 months [3]
LGSOC FRAME (1) KRAS-mutated (n=12) 58.3% (7/12) 30.8 months [1]
LGSOC RAMP 201 (2) KRAS-mutated (n=57) 44% Not Reached in DOR* [4] [6]
Metastatic PDAC RAMP 205 (1b/2) 1st line, RP2D cohort (n=12) 83% (10/12) Data Immature [7]

*DOR = Duration of Response; median DOR in RAMP 201 was 31.1 months [6].

Experimental Protocols

For researchers aiming to validate or build upon these findings, the following protocols outline the key in-vitro and clinical trial methodologies.

In-Vitro Combination Study Protocol

This protocol can be used to assess the synergistic effect of this compound and defactinib in cell lines.

  • 1. Cell Line Selection and Culture: Select human cancer cell lines relevant to the target indication (e.g., LGSOC, pancreatic ductal adenocarcinoma (PDAC)). Include lines with varying KRAS status (mutant vs. wild-type). Culture cells in recommended medium and maintain in a humidified incubator at 37°C with 5% CO₂ [3].
  • 2. Drug Preparation: Prepare stock solutions of this compound and defactinib in DMSO. Generate a series of working concentrations in culture medium, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%) [3].
  • 3. Treatment and Assay Setup: Seed cells in 96-well plates. After cell adhesion, treat with a matrix of this compound and defactinib concentrations (e.g., 8x8 combination). Include single-agent treatments and vehicle controls. Each condition should have multiple replicates. Assay cell viability after 72-120 hours using a validated method (e.g., CellTiter-Glo Luminescent Cell Viability Assay) [3].
  • 4. Data Analysis: Calculate the percentage of cell growth inhibition for each well relative to vehicle and positive controls. Use software like CalcuSyn to determine the Combination Index (CI) for each drug pair according to the Chou-Talalay method. A CI < 1 indicates synergy [3].
Clinical Trial Dosing and Safety Monitoring Protocol

This protocol is based on the established phase 1/2 FRAME and RAMP 201 trials [3] [6] [5].

  • 1. Patient Eligibility and Screening: Key inclusion criteria for LGSOC trials include histologically confirmed, recurrent, measurable LGSOC; presence of KRAS mutation (confirmed by NGS or PCR); and prior systemic therapy. Critical screening assessments include comprehensive ophthalmologic examination, liver function tests (LFTs), CPK level, and complete blood count (CBC) [4] [6] [5].
  • 2. Dosing Schedule and Cycle: Administer in 28-day cycles. The recommended phase 2 dose (RP2D) is This compound 3.2 mg orally twice weekly and defactinib 200 mg orally twice daily, both for the first 3 weeks, followed by a 1-week break. Therapy continues until disease progression or unacceptable toxicity [3] [5].
  • 3. Dose Modification and Toxicity Management: The table below outlines management for common adverse events (AEs).
Adverse Event Grade (CTCAE) Recommended Action
Rash Grade 3 Withhold until resolves to ≤ Grade 2, then resume at reduced dose.
Increased CPK Grade 4 Withhold. If improves to ≤ Grade 1 within 3 weeks, resume at reduced dose.
Ocular Toxicity Symptomatic RPE detachment Withhold; follow with OCT every 2 weeks. Resume at reduced dose upon resolution.
Diarrhea Grade 3 Withhold until resolves to baseline or Grade 1, then resume at same dose.
Hepatotoxicity Grade 3 (AST/ALT) Withhold until ≤ Grade 2 or baseline, then resume at reduced dose.
  • 4. Efficacy Assessment: Tumor response should be evaluated by blinded independent central review (BICR) per RECIST v1.1. Conduct tumor imaging (CT or MRI) at baseline and every 8 weeks thereafter [4] [6].

Conclusion and Future Directions

The this compound and defactinib combination is a promising therapeutic strategy for RAS/MAPK-driven cancers. Its novel dual-pathway inhibition mechanism has demonstrated substantial clinical efficacy in KRAS-mutated LGSOC, leading to its recent FDA accelerated approval [4] [1]. Ongoing Phase 3 trials in LGSOC (RAMP-301) and planned registrational studies in metastatic pancreatic cancer will be crucial in confirming these benefits and potentially expanding the therapeutic indications for this combination [6] [7].

References

Avutometinib prophylactic medication rash prevention

Author: Smolecule Technical Support Team. Date: February 2026

Prophylactic Regimen for Rash Management

The following table summarizes the core components of the rash prophylaxis protocol used in the pivotal RAMP 201 trial [1].

Component Specific Medication / Product Purpose
Topical Corticosteroid Hydrocortisone cream (1% or 2.5%) Reduce skin inflammation and itching [1].
Moisturizer Alcohol-free, fragrance-free moisturizer Maintain skin hydration and repair skin barrier [1].
Sunscreen Broad-spectrum sunscreen with SPF ≥30 Protect against photosensitivity; daily use is critical [2] [3].
Oral Antibiotic Oral tetracycline (e.g., Doxycycline or Minocycline) Reduce inflammation and prevent bacterial infection [1].

This protocol was administered during the first two cycles of the avutometinib and defactinib combination therapy [1]. Adherence to this regimen is crucial for reducing the incidence and severity of cutaneous toxicity.

Rationale and Mechanistic Insights

The rationale for this prophylactic strategy is based on the mechanism of action of this compound and the pathophysiology of MEK inhibitor-associated rash.

  • Targeting MEK Pathway Toxicity: Dermatologic adverse events, including rash and dermatitis acneiform, are common with inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway [4]. By simultaneously inhibiting MEK and preventing its reactivation by RAF, this compound potently suppresses this pathway, leading to high rates of rash (up to 90% in clinical trials, though mostly low-grade) [5]. The prophylaxis directly addresses this predictable on-target toxicity.
  • Overcoming FAK-Mediated Resistance: Defactinib, a Focal Adhesion Kinase (FAK) inhibitor, blocks a key adaptive resistance pathway that cancer cells use to survive MAPK inhibition [2] [3]. While this combination enhances anti-tumor efficacy, it does not diminish the dermatologic toxicity driven by the primary MAPK pathway blockade, making prophylaxis equally important.

The diagram below illustrates the signaling pathway targeted by the therapy and the rationale for prophylaxis.

G KRAS KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Rash Rash MEK->Rash CellProliferation CellProliferation ERK->CellProliferation FAK FAK ERK->FAK Feedback Activation FAK->CellProliferation This compound This compound This compound->RAF Clamps This compound->MEK Inhibits Defactinib Defactinib Defactinib->FAK Inhibits Prophylaxis Prophylaxis Prophylaxis->Rash Prevents/Manages

Clinical Workflow for Rash Prevention and Management

The following flowchart outlines the integrated clinical workflow for implementing rash prophylaxis and managing breakthrough events throughout the treatment course.

G Start Patient starts This compound + Defactinib Prophylaxis Initiate Prophylactic Regimen: • Topical Corticosteroid • Moisturizer • Sunscreen (SPF≥30) • Oral Antibiotic Start->Prophylaxis Cycle1_2 Cycles 1 & 2 Prophylaxis->Cycle1_2 Ongoing Continue Treatment with Ongoing Monitoring Cycle1_2->Ongoing After Cycle 2 RashOccurs Rash Occurs? Ongoing->RashOccurs RashOccurs->Ongoing No Manage Manage Breakthrough Rash: • Topical/Systemic Therapies • Dose Modification if Severe (Grade ≥3) RashOccurs->Manage Yes Manage->Ongoing After Management

Clinical Trial Evidence and Management of Breakthrough Rash

The efficacy of the prophylactic regimen is supported by data from the RAMP 201 (ENGOT-ov60/GOG-3052) trial, a phase 2, open-label study in patients with recurrent LGSOC [1] [4].

  • High Rash Incidence with Prophylaxis: Despite prophylaxis, about 50% of patients in the combination therapy arm still experienced rash, though the severity was likely mitigated [4]. Most skin reactions were Grade 1 or 2, with only 4% experiencing Grade 3 dermatitis acneiform [4].
  • Low Discontinuation Rate: Only 10% of patients discontinued treatment due to any adverse event, indicating that the prophylaxis and subsequent management strategies were generally successful in allowing therapy to continue [1] [4].

For breakthrough rash, management strategies include:

  • Topical and Systemic Therapies: For persistent rash, more potent topical steroids or oral therapies may be considered.
  • Dose Modifications: For severe or intolerable rash (Grade 3 or higher), protocol-specified dose interruptions, reductions, or discontinuation may be necessary [3].

Discussion for Researchers and Clinicians

The this compound and defactinib prophylactic rash regimen provides a model for managing dermatologic toxicities from targeted cancer therapies.

  • Standardization is Key: Implementing a preemptive, multi-drug regimen from cycle 1 is crucial for optimizing patient quality of life and treatment adherence [1].
  • Proactive Management Prevents Discontinuation: Effective prophylaxis and management of breakthrough events are critical for maintaining patients on therapy long enough to achieve clinical benefit, as responses can be durable [1].
  • A Model for Future Drug Development: This successful approach can be applied to other kinase inhibitors with similar dermatologic toxicity profiles, potentially improving the therapeutic window for future targeted agents.

References

Avutometinib patient selection KRAS mutation testing

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile & Patient Selection

The U.S. Food and Drug Administration (FDA) has granted accelerated approval to the combination of avutometinib and defactinib (Avmapki Fakzynja Co-pack) for adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received at least one prior systemic therapy, which must include a platinum-based regimen [1] [2] [3].

  • Mechanism of Action: This combination employs a synergistic, vertical pathway inhibition strategy.
    • This compound is a dual RAF/MEK inhibitor. It blocks the key signaling nodes MEK1 and MEK2 in the RAS/MAPK pathway, which is frequently hyperactivated in KRAS-mutated cancers [3].
    • Defactinib is a focal adhesion kinase (FAK) inhibitor. It blocks FAK and Pyk2, which are resistance pathways that cancer cells use to escape MEK inhibition. Defactinib re-sensitizes the tumor to this compound, making the combination more effective than either agent alone [3] [4].

The drug interaction can be visualized in the following pathway diagram:

G KRAS KRAS Mutation MAPK_Pathway RAF/MEK/ERK (MAPK) Pathway KRAS->MAPK_Pathway Cell_Growth Cancer Cell Growth & Survival MAPK_Pathway->Cell_Growth FAK_Resistance FAK/Pyk2 (Resistance Pathway) FAK_Resistance->Cell_Growth This compound This compound (RAF/MEK inhibitor) This compound->MAPK_Pathway Defactinib Defactinib (FAK inhibitor) Defactinib->FAK_Resistance

Efficacy Data and Safety Profile

Efficacy was established in the RAMP-201 (ENGOT-ov60/GOG-3052) trial, a phase 2, open-label, multicenter study [1] [4]. The trial included patients with recurrent, measurable LGSOC who had received a median of three prior lines of therapy.

The primary efficacy outcome was Objective Response Rate (ORR) as assessed by a blinded independent review committee using RECIST v1.1. The key efficacy results are summarized in the table below.

Patient Cohort Confirmed ORR (95% CI) Median Duration of Response (Mo) Median Progression-Free Survival (Mo)
KRAS-Mutant (n=57) 44% (31% - 58%) [1] 31.1 [4] 22.0 [4]
KRAS Wild-Type 17% [4] Not Reported 12.8 [4]
Overall Population (n=115) 31% (23% - 41%) [4] 31.1 [4] 12.9 [4]
  • Common Adverse Reactions: The most common adverse reactions (occurring in ≥25% of patients) and laboratory abnormalities included increased creatine phosphokinase, nausea, fatigue, increased liver enzymes (AST/ALT), rash, diarrhea, musculoskeletal pain, edema, decreased hemoglobin, and vomiting [1] [3].
  • Serious Risks: Key serious risks requiring monitoring include ocular toxicities (visual impairment, vitreoretinal disorders), serious skin toxicities, hepatotoxicity, and rhabdomyolysis [3].

KRAS Mutation Testing Protocol

Patient selection is critically dependent on confirming a KRAS mutation in the tumor tissue. The following protocol outlines the testing workflow.

G Step1 1. Tumor Tissue Sample (Formalin-Fixed Paraffin-Embedded) Step2 2. DNA Extraction Step1->Step2 Step3 3. Mutation Analysis Step2->Step3 Method1 Method A: Next-Generation Sequencing (NGS) Method2 Method B: Polymerase Chain Reaction (PCR) Step4 4. Result Interpretation Step3->Step4 Result1 KRAS Mutation Detected (G12V, G12D, Q61H, etc.) Step4->Result1 Result2 KRAS Wild-Type Step4->Result2

Detailed Procedural Notes:

  • Sample Requirements: Testing in the RAMP-201 trial used prospective local testing of archival or newly obtained tumor tissue samples [1] [2].
  • Recommended Methodologies: The FDA documentation and clinical trial data support the use of Next-Generation Sequencing (NGS) or Polymerase Chain Reaction (PCR)-based assays for detecting KRAS mutations [3].
  • Mutation Spectrum: Efficacy was observed across various KRAS mutation subtypes, with G12V (53%) and G12D (35%) being the most common in the trial population [3].

Discussion & Future Directions

The accelerated approval of this compound plus defactinib is a paradigm shift for a patient population that has historically had limited and suboptimal treatment options. The 44% ORR in KRAS-mutant patients is substantially higher than the response rates typically seen with chemotherapy (<15%) or hormonal therapy (≈9%) in LGSOC [3] [5].

The observation of a 17% ORR in KRAS wild-type patients suggests the therapy may have utility beyond KRAS-mutated tumors, potentially through other alterations in the RAS/MAPK pathway [4]. The confirmatory Phase 3 RAMP-301 (NCT06072781) trial is ongoing, comparing the combination against the investigator's choice of therapy in patients with recurrent LGSOC, regardless of KRAS status [4].

References

Application Notes: Avutometinib and Defactinib in Recurrent LGSOC

Author: Smolecule Technical Support Team. Date: February 2026

Indication and Mechanism of Action

This combination therapy is indicated for the treatment of adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1]. Its mechanism provides a more complete blockade of the MAPK pathway, which is frequently dysregulated in LGSOC.

  • Avutometinib is a novel RAF/MEK clamp that uniquely inhibits MEK kinase activity while simultaneously blocking RAF-mediated reactivation of the pathway, leading to a more profound and durable suppression of MAPK signaling than traditional MEK inhibitors [2] [1].
  • Defactinib is a selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a key mediator of adaptive (or feedback) resistance that is often activated in response to MEK inhibition. By adding defactinib, this compensatory resistance mechanism is targeted, thereby enhancing and sustaining the antitumor effect of this compound [2] [1].

The diagram below illustrates the synergistic mechanism of this combination therapy in blocking the RAS/MAPK pathway and overcoming resistance.

G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK FAK_Activation FAK-Mediated Resistance MEK->FAK_Activation CellGrowth CellGrowth ERK->CellGrowth FAK_Activation->MEK This compound This compound This compound->RAF This compound->MEK Defactinib Defactinib Defactinib->FAK_Activation

Summary of Clinical Efficacy (Phase 2 RAMP 201 Trial)

The primary analysis of the phase 2 ENGOT-OV60/GOG-3052/RAMP 201 trial demonstrated clinically significant efficacy for the this compound and defactinib combination in 115 patients with recurrent LGSOC [2] [3].

Table 1: Key Efficacy Endpoints from RAMP 201 Trial (Blinded Independent Central Review)

Endpoint All Patients (n=115) KRAS-Mutant Cohort KRAS Wild-Type Cohort
Confirmed Objective Response Rate (ORR) 31% (95% CI, 23-41%) 44% (95% CI, 31-58%) 17% (95% CI, 8-29%)
Complete Response (CR) 2% 4% 0%
Median Duration of Response (DOR) 31.1 months (95% CI, 14.8-31.1) 31.1 months (95% CI, 14.8-31.1) 9.2 months (95% CI, 5.5-NE)
6-Month DOR Rate 81% 87% 63%
Median Progression-Free Survival (PFS) 12.9 months (95% CI, 10.9-20.2) 22.0 months (95% CI, 11.1-36.6) 12.8 months (95% CI, 7.4-18.4)
Tumor Shrinkage (any) 82% Not Reported Not Reported

Table 2: Efficacy in Key Patient Subgroups (ORR) from RAMP 201 [2] [4]

Subgroup Objective Response Rate (ORR)
Prior MEK Inhibitor 24%
No Prior MEK Inhibitor 33%
Prior Bevacizumab 20%
No Prior Bevacizumab 43%
1-3 Prior Lines of Therapy 37%
>3 Prior Lines of Therapy 24%
Safety and Tolerability Profile

The safety profile of the combination is considered manageable, with most adverse events (AEs) reversible through dose modifications [2] [4]. The most common treatment-related AEs and laboratory abnormalities are listed below.

Table 3: Common Treatment-Related Adverse Events (AEs) and Laboratory Abnormalities [3] [4] [1]

Adverse Event All Grades (%) Grade ≥3 (%)
Nausea 67 Not Specified
Diarrhea 58 8
Peripheral Edema 53 Not Specified
Rash 50 Not Specified
Fatigue 44 Not Specified
Vomiting 43 Not Specified
Blurred Vision 41 0 (No Grade ≥3)
Dermatitis Acneiform 34 4
Elevated Creatine Phosphokinase (CPK) 60 24 (Grade 3/4)
Anemia Not Specified 5

Detailed Experimental Protocol

Dosing and Schedule

The approved and clinically validated dosing regimen is as follows [2] [3]:

  • This compound: 3.2 mg orally, taken twice per week (e.g., Monday and Thursday).
  • Defactinib: 200 mg orally, taken twice daily (approximately every 12 hours).

This dosing is continued for three consecutive weeks, followed by one week of rest, comprising a 28-day (4-week) treatment cycle. It is critical to note that the dose of this compound in the combination regimen (3.2 mg) is different from the dose studied in monotherapy (4.0 mg) [2].

Patient Selection Criteria

Key inclusion and exclusion criteria from the pivotal trials are summarized below [5].

  • Inclusion Criteria:
    • Histologically confirmed recurrent LGSOC.
    • Measurable disease as per RECIST v1.1.
    • Documented disease progression after at least one prior platinum-based chemotherapy regimen.
    • Unlimited prior lines of therapy are allowed, including prior MEK/RAF inhibitors.
    • KRAS mutation status must be known, though the therapy is effective in both mutant and wild-type populations.
  • Exclusion Criteria:
    • Co-existing high-grade serous ovarian cancer.
    • Previous treatment with this compound, defactinib, or any other FAK inhibitor.
Key Monitoring Requirements and Dose Modifications

Rigorous monitoring and proactive management are essential for patient safety and maintaining dose intensity [1].

  • Ophthalmic Monitoring: Conduct a comprehensive ophthalmic evaluation at baseline, prior to Cycle 2, every three cycles thereafter, and as clinically indicated for visual impairment and vitreoretinal disorders.
  • Laboratory Monitoring:
    • Creatine Phosphokinase (CPK): Check prior to each cycle, on Day 15 of the first four cycles, and as clinically indicated.
    • Liver Function Tests (LFTs): Check prior to each cycle, on Day 15 of the first four cycles, and as clinically indicated.
  • Dermatologic Monitoring: Monitor for skin toxicities, including photosensitivity and severe cutaneous adverse reactions (SCARs). The median time to onset of dermatologic AEs is 15 days [4].
  • Dose Modifications: Guidelines for dose holds, reductions, or permanent discontinuation are provided in the prescribing information for specific toxicities. In the RAMP 201 trial, 56% of patients required a dose hold, and 10% discontinued due to adverse events [2].

Future Directions

The RAMP 301 (GOG-3097/ENGOT-ov81/GTG-UK) trial is an ongoing phase 3, randomized, international study actively enrolling patients [5] [6]. This confirmatory trial is directly comparing the combination of this compound and defactinib versus the investigator's choice of treatment (which can include chemotherapy or hormonal therapy) in patients with recurrent LGSOC.

  • Primary Endpoint: Progression-free survival (PFS) by BICR.
  • Design: Includes a crossover option, allowing patients on the control arm to receive the combination therapy upon disease progression.
  • Estimated Completion: The estimated primary completion date is 2028, with final study results expected in 2031 [5].

Conclusion for Researchers

The combination of this compound and defactinib exemplifies a rational, mechanism-driven approach to overcoming resistance in RAS/MAPK-driven cancers. The compelling Phase 2 efficacy data, particularly the remarkable 31.1-month median duration of response and the strong activity in KRAS-mutant patients, support its potential to become a new standard of care for recurrent LGSOC. The ongoing RAMP 301 Phase 3 trial will be pivotal in verifying these results and solidifying the regimen's place in the treatment paradigm.

References

Comprehensive Protocol: Phase 3 RAMP 301 Trial of Avutometinib and Defactinib in Recurrent Low-Grade Serous Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Scientific Rationale

Low-grade serous ovarian cancer (LGSOC) represents a distinct histologic and clinical subtype of epithelial ovarian cancer characterized by indolent growth patterns yet heightened chemoresistance compared to its high-grade counterpart. Despite its slower progression, LGSOC exhibits limited response to conventional platinum-based chemotherapy, with reported response rates of only 0-15% in the recurrent setting. This therapeutic challenge is further compounded by the absence of FDA-approved treatments specifically for LGSOC, forcing clinicians to rely on off-label hormonal therapies or chemotherapies with suboptimal efficacy. The molecular landscape of LGSOC is frequently characterized by mutations in the MAPK signaling pathway (including KRAS, NRAS, and BRAF), presenting a compelling therapeutic target for pathway-directed inhibition.

The scientific rationale for combining avutometinib (a novel RAF/MEK clamp) with defactinib (a focal adhesion kinase inhibitor) stems from compelling preclinical and early clinical evidence. Unlike conventional MEK inhibitors, this compound uniquely acts as a RAF/MEK clamp that induces inactive complexes of MEK with ARAF, BRAF, and CRAF, thereby creating more complete and durable RAS pathway inhibition. This mechanism avoids the compensatory MEK phosphorylation that limits the efficacy of other MEK inhibitors. However, adaptive resistance to MAPK pathway inhibition often occurs through FAK activation, providing the rationale for combining this compound with defactinib to block this resistance mechanism and enhance antitumor activity.

Early clinical evidence from the RAMP 201 and FRAME trials has demonstrated promising efficacy for this combination in recurrent LGSOC. In the Phase 2 RAMP 201 trial, the combination achieved an objective response rate of 45% (13/29 patients), substantially higher than historical controls with standard therapies. Similarly, the Phase 1 FRAME trial reported an objective response rate of 42.3% (11/26 patients) and median progression-free survival of 20.1 months in LGSOC patients. These findings, coupled with a manageable safety profile, provide the foundation for the Phase 3 RAMP 301 confirmatory trial.

Trial Overview and Design

Study Schema and Objectives

The RAMP 301 trial (GOG-3097/ENGOT-ov81/GTG-UK) is a Phase 3, randomized, international, open-label study designed to compare the efficacy of this compound plus defactinib versus investigator's choice of standard care treatments in patients with recurrent LGSOC. The primary objective is to compare progression-free survival (PFS) between the experimental combination and standard therapies, with PFS defined according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 and assessed by blinded independent central review (BICR). Key secondary endpoints include overall survival, objective response rate, duration of response, patient-reported outcomes, and safety/tolerability profiles.

The trial hypothesis posits that combination treatment with this compound and defactinib will significantly improve PFS compared with investigator's choice of treatment in patients with recurrent LGSOC who have progressed on at least one prior platinum-based therapy. This hypothesis is grounded in the compelling efficacy signals observed in earlier trials and the strong mechanistic rationale for dual pathway inhibition in this molecularly defined population.

Visual Trial Design

The following flowchart illustrates the RAMP 301 trial design, including randomization, treatment arms, and crossover protocol:

ramp301 Start Patients with recurrent LGSOC after ≥1 platinum regimen Screening Screening & Enrollment Start->Screening Randomization 1:1 Randomization (n≈270) Screening->Randomization Arm1 Experimental Arm (n≈135) This compound + Defactinib Randomization->Arm1 50% Arm2 Control Arm (n≈135) Investigator's Choice of Treatment Randomization->Arm2 50% PD1 Disease Progression (BICR-confirmed) Arm1->PD1 PD2 Disease Progression (BICR-confirmed) Arm2->PD2 FollowUp Survival Follow-up PD1->FollowUp Crossover Crossover to This compound + Defactinib PD2->Crossover Crossover permitted Crossover->FollowUp

Table: RAMP 301 Trial Arms and Treatment Regimens

Component Experimental Arm Control Arm
Interventions This compound + Defactinib Investigator's choice of standard care
Treatment Schedule 28-day cycles: this compound 3.2 mg orally twice weekly + Defactinib 200 mg orally twice daily; 3 weeks on/1 week off Continuous or standard scheduling per chosen regimen
Allowed Control Regimens N/A Pegylated liposomal doxorubicin, Paclitaxel, Topotecan, Anastrozole, or Letrozole
Crossover Protocol N/A Permitted upon BICR-confirmed progression
Primary Endpoint Progression-free survival by BICR
Endpoints and Statistical Considerations

The primary endpoint of PFS is defined as the time from randomization to the first documented disease progression per RECIST v1.1 as assessed by BICR, or death from any cause. This endpoint was selected to provide an objective, rigorously assessed measure of clinical benefit while minimizing assessment bias. The use of BICR is particularly important in LGSOC, where disease progression can sometimes be subtle and interpretation challenging.

The statistical design incorporates a sample size of approximately 270 patients randomized in a 1:1 ratio to achieve sufficient power to detect a clinically meaningful improvement in PFS. The study employs a crossover design that allows patients in the control arm to receive the experimental combination upon confirmed disease progression. This ethical design element may potentially impact the assessment of overall survival, which remains a key secondary endpoint. The trial is estimated to complete primary endpoint analysis in 2028, with final study completion anticipated in 2031.

Methodological Protocols

Patient Eligibility Criteria

Inclusion criteria for RAMP 301 are designed to enroll the appropriate patient population while ensuring patient safety. Patients must have histologically confirmed recurrent low-grade serous ovarian, fallopian tube, or peritoneal cancer. Key requirements include documented disease progression or recurrence after at least one prior platinum-based chemotherapy regimen, with no upper limit on the number of prior therapy lines. Patients must have measurable disease according to RECIST v1.1 guidelines and be aged 18 years or older with adequate performance status and organ function. Critically, previous MEK or RAF inhibitor treatment is permitted unless associated with life-threatening complications, though prior treatment with this compound, defactinib, or other FAK inhibitors is exclusionary.

Exclusion criteria are implemented to protect patient safety and ensure interpretable results. Patients with co-existing high-grade serous ovarian cancer are excluded, though those with borderline tumors are eligible. Additional exclusion criteria include symptomatic brain metastases, active skin conditions requiring systemic therapy within the past year, history of medically significant rhabdomyolysis, significant cardiac disease, severe obstructive pulmonary disease, or inability to swallow oral medications. These criteria aim to select a population that can safely tolerate the study interventions while minimizing confounding factors in efficacy assessment.

Treatment Regimen and Dose Modification Guidelines

The recommended Phase 3 dose and schedule for the experimental arm was established in the Phase 1 FRAME trial and consists of this compound 3.2 mg administered orally twice weekly (e.g., Monday/Thursday or Tuesday/Friday) and defactinib 200 mg administered orally twice daily, following a 3-weeks-on, 1-week-off schedule in 28-day cycles. This intermittent dosing strategy was developed to optimize the therapeutic index by managing chronic toxicities while maintaining target inhibition.

Dose modification guidelines are implemented to manage treatment-emergent adverse events while maintaining therapy whenever possible. For this compound, initial dose reduction to 2.4 mg twice weekly is recommended for grade 2-3 toxicities, with further reduction to 1.6 mg twice weekly or temporary treatment interruption for persistent or recurrent events. For defactinib, dose reduction to 200 mg once daily or 200 mg twice daily every other day is recommended for significant toxicities. Dose delays of up to 4 weeks are permitted for toxicity management, with permanent discontinuation considered for adverse events requiring longer delays or posing significant safety risks.

Assessment Schedules and Monitoring

Comprehensive tumor assessments using computed tomography or magnetic resonance imaging are performed at baseline, every 8 weeks for the first 12 months, and every 12 weeks thereafter until documented disease progression. All images are subject to BICR to minimize assessment bias. Safety assessments include regular physical examinations, vital sign measurements, clinical laboratory evaluations (hematology, serum chemistry, and urinalysis), and continuous monitoring of adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0.

Patient-reported outcomes are collected throughout the study using validated quality of life instruments to capture the patient experience and treatment impact on symptoms and functioning. These data provide valuable complementary information to clinician-assessed efficacy endpoints, particularly for understanding the net clinical benefit of the experimental combination compared to standard therapies.

Supporting Preclinical and Early Clinical Evidence

Mechanistic Rationale and Signaling Pathways

The molecular mechanism of the this compound and defactinib combination targets two complementary pathways implicated in LGSOC pathogenesis. This compound functions as a RAF/MEK clamp that not only inhibits MEK kinase activity but also prevents RAF-mediated phosphorylation of MEK by inducing inactive RAF-MEK complexes. This dual action results in more complete and durable suppression of MAPK signaling compared to conventional MEK inhibitors. Defactinib targets focal adhesion kinase, a cytoplasmic tyrosine kinase that mediates integrin signaling and serves as a key resistance mechanism to MAPK pathway inhibition through its roles in epithelial-to-mesenchymal transition, cell proliferation, and immune escape.

The scientific premise for this combination is illustrated in the following signaling pathway diagram:

pathways Extracellular Extracellular Signals RAS RAS Activation (KRAS mutations) Extracellular->RAS RAF RAF Family (ARAF, BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Integrins Integrin Signaling FAK Focal Adhesion Kinase (FAK) Integrins->FAK EMT EMT & Cell Survival FAK->EMT Resistance Adaptive Resistance EMT->Resistance This compound This compound (RAF/MEK Clamp) This compound->RAF Inhibits This compound->MEK Inhibits Defactinib Defactinib (FAK Inhibitor) Defactinib->FAK Inhibits

Preclinical studies in primary endometrial cancer cell lines have demonstrated that the combination of this compound and defactinib results in enhanced antitumor activity through simultaneous suppression of both MAPK and FAK signaling pathways. Western blot analyses confirmed decreased phosphorylation of MEK, ERK, and FAK following combination treatment, providing mechanistic validation of the dual pathway inhibition approach.

Early Clinical Efficacy Data

Phase 1 and 2 clinical trials have provided compelling evidence supporting the efficacy of this compound and defactinib in recurrent LGSOC. The FRAME trial (NCT03875820), a Phase 1 first-in-human study, established the recommended Phase 2 dose and demonstrated an objective response rate of 42.3% (11/26 patients) and median progression-free survival of 20.1 months in LGSOC patients. These promising findings were further validated in the RAMP 201 trial, a registration-directed Phase 2 study that reported a confirmed objective response rate of 45% (13/29 patients; 95% CI: 26%, 64%) with a manageable safety profile.

Table: Early Clinical Efficacy of this compound + Defactinib in LGSOC

Trial Phase Patient Population Objective Response Rate Median PFS Key Adverse Events
FRAME (NCT03875820) 1 Recurrent LGSOC (n=26) 42.3% (11/26) 95% CI: 23.4-63.1% 20.1 months (95% CI: 11.2-43.9) Rash (90%, 8% G3-4), CPK elevation (56%, 9% G3-4), AST elevation (43%, 1% G3-4)
RAMP 201 (Part A) 2 Recurrent LGSOC (n=29) 45% (13/29) 95% CI: 26-64% Data immature Manageable safety profile, lower discontinuation rate vs historical SOC

The safety profile observed in these early trials has been generally manageable, with the most common adverse events including rash (90% all-grade, 8% grade 3-4), creatine phosphokinase elevation (56% all-grade, 9% grade 3-4), and aspartate aminotransferase elevation (43% all-grade, 1% grade 3-4). Notably, the discontinuation rate due to adverse events with the combination was lower than historical rates for standard care in LGSOC, supporting its feasibility for long-term administration in this chronic cancer setting.

Regulatory Context and Future Directions

Regulatory Strategy and Status

The regulatory pathway for this compound in combination with defactinib incorporates a dual-track approach. Verastem Oncology has announced its intention to pursue accelerated approval based on mature data from the Phase 2 RAMP 201 trial, combined with supporting results from the investigator-initiated FRAME trial. The RAMP 301 trial serves as the confirmatory study required for full regulatory approval, with design input from global regulatory agencies. This strategic approach aims to expedite patient access while confirming clinical benefit in a rigorous Phase 3 setting.

The development program has received orphan drug designation from the U.S. Food and Drug Administration for the this compound and defactinib combination in LGSOC. This designation provides potential incentives including seven years of market exclusivity upon approval, tax credits for clinical research, and waiver of prescription drug user fees. The international collaboration between the Gynecologic Oncology Group (GOG), the European Network for Gynaecological Oncological Trials (ENGOT), and other research networks facilitates global recruitment and enhances the trial's generalizability across diverse patient populations.

Potential Clinical Implications and Future Research

The RAMP 301 trial represents a pivotal study in the LGSOC treatment landscape, with potential to establish the first specifically approved therapy for this orphan disease. Positive results from this trial could redefine the standard of care for recurrent LGSOC, providing a targeted therapeutic option with a novel mechanism of action. Furthermore, success in this trial may stimulate additional pharmaceutical investment in rare ovarian cancers, accelerating therapeutic innovation in this neglected area.

Future research directions include exploration of this combination in other RAS-pathway driven malignancies. Ongoing trials such as RAMP 203 (evaluating this compound with sotorasib in KRAS G12C-mutant NSCLC) and RAMP 205 (assessing the combination with gemcitabine/nab-paclitaxel in frontline metastatic pancreatic cancer) exemplify the broader potential of this therapeutic approach. Additionally, biomarker studies embedded within RAMP 301 may identify patient subsets most likely to benefit from treatment, enabling more personalized application of this combination therapy in LGSOC and beyond.

Application Notes & Protocols: Avutometinib and Defactinib Phase 1 Dose Escalation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that drives cellular proliferation and is frequently activated in various cancers. Targeting this pathway with single-agent therapies often leads to drug resistance due to the plasticity of intracellular signaling and adaptive feedback loops. A key mechanism of this adaptive resistance is the activation of Focal Adhesion Kinase (FAK). The simultaneous inhibition of the MAPK pathway and FAK presents a promising strategy to overcome this resistance and provide more durable anticancer responses [1].

Avutometinib is a novel RAF–MEK clamp that not only inhibits MEK kinase activity but also uniquely blocks the ability of RAF (ARAF, BRAF, and CRAF) to phosphorylate MEK. Defactinib is a potent FAK inhibitor. Preclinical data across various models, including high-grade endometrial cancer, demonstrated that the combination is synergistic, leading to superior tumor growth inhibition compared to either agent alone [1] [2]. The phase 1 FRAME trial (NCT03875820) was designed to translate this preclinical rationale into a clinical setting, establishing the safety, tolerability, and recommended phase 2 dose (RP2D) for the combination [1].

Phase 1 Study Design and Protocol

The FRAME study was an open-label, first-in-human trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the this compound and defactinib combination.

Trial Design Overview

The study followed a modified 3 + 3 dose escalation pattern, with the primary objective of determining the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D) [1].

Table 1: Key Elements of the FRAME Trial Protocol

Protocol Element Description
ClinicalTrials.gov ID NCT03875820 [1]
Study Design Open-label, Phase 1 [1]
Dose Escalation Modified 3 + 3 design [1]
Primary Endpoint Safety, tolerability, and RP2D determination [1]
Patient Population Patients with advanced solid tumors, including LGSOC, KRAS-mutated NSCLC, CRC, and pancreatic cancer [1]
Key Eligibility Advanced solid tumors; MAPK pathway-driven cancers; prior treatment lines median: 3 (range 1-10) [1]
Dose Escalation Schema and RP2D Determination

The dose escalation proceeded through several cohorts to find the optimal dosing schedule and manage overlapping toxicities. The intermittent dosing schedule was critical for improving the tolerability of the combination [1].

The diagram below illustrates the dose escalation workflow and outcome that led to the final RP2D:

frameflow start Study Start cohort1 Cohort 1 (n=3) A: 3.2 mg 2x/wk D: 200 mg BID (3 weeks on/1 off) start->cohort1 decision1 DLTs? cohort1->decision1 cohort2a Cohort 2a (n=6) A: 4.0 mg 2x/wk D: 200 mg BID decision1->cohort2a 0 DLTs cohort2b Cohort 2b (n=3) A: 3.2 mg 2x/wk D: 400 mg BID decision1->cohort2b 0 DLTs decision2 Chronic Gr 2 Rash & PK/PD Analysis cohort2a->decision2 cohort2b->decision2 2 DLTs rp2d RP2D Established Cohort 1 Dosing decision2->rp2d Dose Level 1 Active & Tolerable

The final Recommended Phase 2 Dose (RP2D) and schedule for a 28-day cycle was established as:

  • This compound: 3.2 mg once daily, administered twice weekly (e.g., Monday/Thursday or Tuesday/Friday) [1].
  • Defactinib: 200 mg twice daily, administered seven days a week [1].
  • Schedule: Both drugs are given on a 3 weeks 'on' / 1 week 'off' basis [1].

Key Experimental Methodologies

This section details the core methodologies used in the FRAME trial to assess safety, pharmacokinetics, and pharmacodynamics.

Safety and Tolerability Assessment

Patient safety was monitored continuously throughout the study. Adverse events (AEs) were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were specifically assessed during the first treatment cycle. A Bayesian analysis was subsequently performed on the DLT rate at the RP2D to refine the safety profile [1].

Pharmacokinetic (PK) Protocol

Blood samples for pharmacokinetic analysis were collected during Cycle 1 (on day 8 or day 15) over a 48-hour period following this compound administration. Key PK parameters calculated included:

  • AUC (Area Under the Curve): Measure of total drug exposure.
  • C~max~ (Maximum Plasma Concentration): Peak concentration of the drug in plasma.
  • The geometric mean and coefficient of variation (CV) were determined for both this compound and defactinib at the RP2D [1].
Pharmacodynamic (PD) and Biomarker Analysis

To demonstrate target engagement and pathway modulation, paired tumor biopsies were collected from a subset of patients at three time points:

  • Pre-treatment (baseline)
  • Post a single dose of this compound (run-in dose)
  • Post a combination therapy dose Biopsy samples were analyzed using Western blot assays to evaluate changes in levels of phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) [1] [2].

Results and Data Summary

Safety and Tolerability Profile

The combination therapy demonstrated a manageable safety profile. The most common adverse events were predominantly low-grade and reversible with dose modifications.

Table 2: Most Common Adverse Events (Occurring in ≥10% of Patients) in the FRAME Trial [1]

Adverse Event All Grades (%) Grade 3-4 (%)
Rash 90% 8%
Creatine Phosphokinase (CPK) Elevation 56% 9%
Aspartate Aminotransferase (AST) Elevation 43% 1%
Hyperbilirubinemia 38% 2%
Diarrhea 38% 1%
Pharmacokinetic Data

The PK parameters at the RP2D indicated that drug exposure was within a pharmacodynamically active range. The data suggested no obvious drug-drug interaction between this compound and defactinib.

Table 3: Pharmacokinetic Parameters at the Recommended Phase 2 Dose (RP2D) [1]

Drug Parameter Geometric Mean (Coefficient of Variation)
This compound AUC (0-48 hr) 11,463 h·ng⁻¹·ml⁻¹ (CV 37%)
C~max~ 342 ng/ml (CV 34%)
Defactinib AUC (0-12 hr) 2,099 h·ng⁻¹·ml⁻¹ (CV 102%)
C~max~ 273 ng/ml (CV 80%)
Efficacy Outcomes

The trial demonstrated significant clinical activity, particularly in patients with Low-Grade Serous Ovarian Cancer (LGSOC), a tumor type known to be relatively resistant to chemotherapy.

Table 4: Efficacy Results in Low-Grade Serous Ovarian Cancer (LGSOC) Patients [1] [3]

Patient Subgroup Objective Response Rate (ORR) Median Progression-Free Survival (mPFS)
All LGSOC (n=26) 42.3% (11/26) 20.1 months
KRAS-Mutated LGSOC (n=12) 58.3% (7/12) 30.8 months
KRAS Wild-Type LGSOC (n=12) 33.3% (4/12) 8.9 months
Prior MEK Inhibitor Exposure (n=11) 27.3% (3/11) Not Reported

Mechanism of Action and Pathway Diagram

The therapeutic strategy is based on the simultaneous inhibition of two key signaling nodes to prevent adaptive resistance.

pathway oncogene Oncogenic Signal (e.g., KRAS, BRAF) raf RAF (ARAF, BRAF, CRAF) oncogene->raf mek MEK raf->mek Phosphorylates erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation fak Focal Adhesion Kinase (FAK) erk->fak Activates (Feedback) resistance Adaptive Resistance fak->resistance Drives This compound This compound (RAF/MEK Clamp) This compound->raf Inhibits & Forms Inactive Complex This compound->mek Inhibits defactinib Defactinib (FAK Inhibitor) defactinib->fak Inhibits

As illustrated, This compound acts as a RAF/MEK clamp, simultaneously inhibiting MEK activity and preventing RAF from phosphorylating MEK. This dual action provides a more complete blockade of the MAPK pathway. However, MAPK pathway inhibition can trigger a feedback loop that activates FAK, a key mediator of drug resistance. Defactinib blocks this FAK-mediated escape route, making the combination more effective than either agent alone [1] [2] [3].

Conclusion and Application

The phase 1 FRAME trial successfully established the RP2D for the this compound and defactinib combination, demonstrating a manageable safety profile and compelling anti-tumor activity, particularly in LGSOC. The innovative intermittent dosing schedule was key to managing toxicity while maintaining efficacy. These results formed the basis for further clinical development and the subsequent FDA approval of this combination for KRAS-mutated recurrent LGSOC [3].

The protocols and data summarized in these application notes provide a template for researchers investigating combination therapies targeting the MAPK pathway and associated resistance mechanisms. The methodologies for dose escalation, safety monitoring, and integrated PK/PD analysis can be adapted for similar oncology drug development programs.

References

Comprehensive Biomarker Analysis for Avutometinib in MAPK Pathway-Mutated Cancers: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Avutometinib (formerly VS-6766) represents a novel class of RAF/MEK clamp therapeutics that uniquely targets the mitogen-activated protein kinase (MAPK) pathway through a dual mechanism of action. Unlike conventional MEK inhibitors that solely target MEK kinase activity, this compound simultaneously inhibits MEK phosphorylation and prevents RAF-mediated MEK reactivation by stabilizing inactive RAF-MEK complexes. This unique mechanism enables more complete and sustained suppression of MAPK signaling, which is frequently hyperactivated in various cancers through mutations in KRAS, BRAF, and other pathway components [1] [2]. The compensatory activation of focal adhesion kinase (FAK) has been identified as a key resistance mechanism to MAPK pathway inhibition, providing the rational basis for combining this compound with the FAK inhibitor defactinib to overcome adaptive resistance and enhance therapeutic efficacy [3] [4].

The MAPK pathway is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival. Oncogenic mutations in this pathway, particularly in KRAS, NRAS, BRAF, and MAP2K1, drive uncontrolled growth in numerous cancer types. Despite previous therapeutic approaches targeting individual components of this pathway, resistance frequently develops through multiple mechanisms, including feedback reactivation and pathway bypass [5]. The this compound/defactinib combination represents a strategic approach to address these resistance mechanisms simultaneously, with biomarker-driven patient selection emerging as crucial for optimizing clinical outcomes.

Biomarker Identification and Validation

Epithelial-Mesenchymal Transition (EMT) Status

The epithelial-mesenchymal transition (EMT) status of tumors has been identified as a significant predictor of response to this compound and defactinib combination therapy. Research demonstrates that KRAS-mutated non-small cell lung cancer (NSCLC) cells with an epithelial phenotype show significantly greater synergy to the combination treatment compared to those with a mesenchymal phenotype [1] [6]. This correlation arises from the interconnected biological roles of FAK and EMT, where FAK serves as a critical regulator of mesenchymal signaling pathways. In epithelial-type cancer cells, this compound monotherapy induces FAK phosphorylation at Tyr397, creating a therapeutic vulnerability that can be effectively targeted by defactinib addition [1].

Table 1: Biomarkers Predictive of Response to this compound ± Defactinib

Biomarker Category Specific Marker Predictive Value Cancer Types Validated
EMT Status E-cadherinhigh/Vimentinlow Superior response to combination NSCLC, Endometrial cancer
EMT Status E-cadherinlow/Vimentinhigh Reduced benefit from combination NSCLC, Endometrial cancer
Genetic Alterations MAP2K1 Class 2 mutations Enhanced sensitivity to MEK inhibition Multiple solid tumors
Genetic Alterations KRAS mutations Response to this compound monotherapy NSCLC, Ovarian, Colorectal
Genetic Alterations BRAF V600E mutations Response to combination therapy Melanoma, Thyroid
Pathway Activation p-FAK (Tyr397) increase post-avutometinib Predictive for defactinib synergy NSCLC, Ovarian cancer
Apoptotic Markers Bim upregulation Marker of therapeutic efficacy NSCLC, Endometrial cancer
MAP2K1 (MEK1) Mutation Classes

MAP2K1 mutations have been classified into three distinct functional groups based on their dependency on upstream RAS/RAF signaling, with Class 2 mutations demonstrating particular sensitivity to MEK inhibitor-containing regimens. A comprehensive meta-analysis of patients with MAP2K1-mutant tumors revealed that those with Class 2 mutations experienced significantly longer progression-free survival (5.0 months vs. 3.5 months) and duration of response (23.8 months vs. 4.2 months) compared to patients with Class 1, 3, or unclassified MAP2K1 mutations [7]. This classification provides a valuable framework for prioritizing patients with MAP2K1 mutations who are most likely to derive clinical benefit from this compound-based therapies.

Molecular Markers of Response

Several molecular markers have been validated as indicators of response to this compound and defactinib combination therapy:

  • FAK Phosphorylation: Increased phospho-FAK (Tyr397) following this compound treatment serves as a pharmacodynamic marker predicting sensitivity to defactinib combination [1] [3]
  • Bim Upregulation: Combination therapy induces apoptosis through Bim upregulation in epithelial-type cancer cells, providing both a mechanism of action and potential response biomarker [1]
  • Pathway Inhibition Markers: Reductions in p-ERK and p-MEK levels confirm target engagement, while inhibition of PI3K and YAP/TEAD signaling correlates with enhanced efficacy in preclinical models [2]

Table 2: Efficacy of this compound ± Defactinib Across Molecular Subtypes

Cancer Type Molecular Alteration Treatment Regimen Objective Response Rate Progression-Free Survival
Low-grade serous ovarian cancer KRAS/BRAF mutations This compound + Defactinib 42.3% (11/26) 20.1 months
NSCLC KRAS mutations This compound + Defactinib Under investigation Under investigation
Melanoma BRAF V600E (post-BRAFi/MEKi progression) This compound + Defactinib Preclinical synergy Preclinical efficacy
Endometrial cancer KRAS/PTEN/PIK3CA/BRAF/ARID1A This compound + Defactinib Preclinical synergy Preclinical efficacy

Experimental Protocols and Methodologies

Western Blot Analysis for Biomarker Assessment

Western blotting provides a fundamental technique for evaluating protein biomarkers predictive of response to this compound-based therapies.

Protocol:

  • Cell Lysis: Prepare lysates from treated cells using RIPA buffer (1% Triton X, 0.05% SDS, 100 mM Na₂HPO₄, 150 mM NaCl) supplemented with phosphatase and protease inhibitors [1] [8]
  • Protein Separation: Load 10-20 μg of protein per lane on 4-20% gradient SDS-polyacrylamide gels and separate by electrophoresis
  • Membrane Transfer: Transfer proteins to Immobilon-P membranes using standard transfer protocols
  • Blocking and Antibody Incubation: Block membranes in 5% skim milk/TBS-T for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C [1]
  • Target Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using ECL chemiluminescent detection

Key Antibodies for Biomarker Analysis:

  • EMT Markers: E-Cadherin (#3195S), Vimentin (#5741S), ZEB1 (#3396S)
  • MAPK Pathway: pERK (#4370), ERK (#4696), pMEK, MEK
  • FAK Signaling: pFAK (Tyr397, #8556), FAK (#3285)
  • Apoptotic Markers: Bim (#2933), Cleaved PARP (#5625), Cleaved Caspase-3 (#9661)
  • Additional Signaling: pAKT (Ser473, #4060), AKT (#4691), cMyc (#C2012) [1]

All antibodies should be used at 1:1000 dilution in 5% BSA/TBS-T, with β-actin (#A5441) serving as a loading control.

Cell Viability and Synergy Assays

Cell viability assays determine sensitivity to this compound and defactinib, while synergy analysis identifies combinatorial activity.

Protocol:

  • Cell Plating: Seed cells at optimal density (2-3×10³ cells/well for 96-well plates; 60,000-150,000 cells/well for 6-well plates) in complete growth medium [1] [8]
  • Drug Treatment: After 24 hours, treat cells with this compound and defactinib across a concentration range (typically 0.001-10 μM) as single agents and in combination
  • Viability Assessment: For 96-well format, incubate for 72 hours then add CCK-8 solution, measure absorbance at 450nm after 4 hours [1]. For 6-well format, incubate for 72 hours, harvest cells, and analyze viability using propidium iodide staining and flow cytometry
  • Data Analysis: Calculate IC₅₀ values using GraphPad Prism software and determine combination effects using the Chou-Talalay method implemented in CompuSyn software [8]

Synergy Interpretation:

  • Combination Index (CI) < 1: Synergistic effect
  • CI = 1: Additive effect
  • CI > 1: Antagonistic effect
Animal Study Protocols for In Vivo Validation

In vivo models provide critical preclinical validation of this compound and defactinib combination therapy.

Protocol:

  • Xenograft Establishment: Implant cancer cells or patient-derived xenografts (PDX) subcutaneously into immunocompromised mice [8]
  • Randomization and Dosing: When tumors reach 100-200 mm³, randomize mice into treatment groups (typically n=5-10/group). Administer:
    • Vehicle control
    • This compound alone (3.2-4.0 mg/kg, orally, twice weekly)
    • Defactinib alone (200-400 mg/kg, orally, twice daily)
    • Combination therapy [8] [4]
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2
  • Endpoint Analysis: After 3-4 weeks of treatment, harvest tumors for:
    • Western blot analysis of pathway inhibition
    • Immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers
  • Statistical Analysis: Compare tumor growth curves using repeated measures ANOVA and survival using log-rank test

Data Interpretation and Technical Considerations

Biomarker Assessment Guidelines

EMT Status Evaluation:

  • Epithelial Phenotype: Characterized by E-cadherin high expression and low vimentin levels. Tumors with this profile demonstrate superior response to this compound/defactinib combination [1] [6]
  • Mesenchymal Phenotype: Characterized by E-cadherin loss and vimentin overexpression. These tumors show reduced benefit from the combination therapy [1]

FAK Activation Assessment:

  • Monitor FAK phosphorylation at Tyr397 before and after this compound treatment. Increases >1.5-fold following this compound exposure predict sensitivity to defactinib combination [1] [3]

MAPK Pathway Inhibition:

  • Effective target engagement is confirmed by ≥80% reduction in pERK levels following treatment [8] [2]
  • Persistent pERK suppression on intermittent dosing schedules indicates optimal pharmacodynamic activity [4]
Technical Considerations and Troubleshooting

Optimizing Combination Ratios:

  • Use fixed-ratio designs based on individual agent IC₅₀ values for synergy studies
  • Evaluate multiple ratio combinations to identify optimal dosing regimens

Addressing Variability:

  • Include both epithelial and mesenchymal control cell lines in each experiment to control for technical variability
  • Perform dose-response curves with at least 8 concentration points in triplicate for robust IC₅₀ determination
  • Utilize passage-controlled cells (<50 passages) to maintain phenotypic stability [8]

In Vivo Modeling Considerations:

  • The recommended phase 2 dose and schedule for a 28-day cycle is This compound 3.2 mg once daily, twice weekly and defactinib 200 mg twice daily, both administered on a 3 weeks 'on'/1 week 'off' schedule [4]
  • Monitor for specific adverse events including rash, CPK elevation, and liver enzyme elevations which are common but manageable with appropriate supportive care

Pathway Diagrams and Experimental Workflows

G cluster_pathway This compound Mechanism in MAPK Pathway cluster_inhibition Therapeutic Inhibition cluster_biomarker Biomarker Assessment Workflow GF Growth Factor Receptors RAS Mutant RAS (KRAS, NRAS) GF->RAS Activation RAF RAF Family (ARAF, BRAF, CRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nuclear Transcription Factors ERK->Nucleus Translocation FAK FAK Activation (Feedback Resistance Mechanism) ERK->FAK Feedback Activation This compound This compound (RAF/MEK Clamp) This compound->RAF Inhibits This compound->MEK Inhibits Defactinib Defactinib (FAK Inhibitor) Defactinib->FAK Inhibits Patient Patient Tumor Tumor Sample Sample , shape=ellipse, fillcolor= , shape=ellipse, fillcolor= Molecular Molecular Profiling Genetic Genetic Alterations (KRAS, BRAF, MAP2K1) Molecular->Genetic EMT EMT Status (E-cadherin, Vimentin) Molecular->EMT FAK_p FAK Phosphorylation (p-FAK Tyr397) Molecular->FAK_p Response Therapy Response Prediction Genetic->Response Mutation Class Determination EMT->Response Epithelial Phenotype Predicts Response FAK_p->Response Increase Post-Treatment Predicts Defactinib Benefit Start Start Start->Molecular

Conclusion

The comprehensive biomarker analysis presented in these application notes provides researchers with validated methodologies for identifying patients most likely to benefit from this compound-based therapies. The EMT status of tumors, particularly in KRAS-mutated NSCLC, serves as a primary biomarker for predicting response to the this compound and defactinib combination. Additionally, MAP2K1 mutation classification and FAK phosphorylation status offer valuable stratification approaches across multiple cancer types. The experimental protocols detailed for in vitro and in vivo assessment of these biomarkers enable robust preclinical evaluation and translational application. As clinical development of this compound continues across various MAPK-driven malignancies, these biomarker-driven approaches will be essential for optimizing therapeutic outcomes and advancing personalized cancer treatment strategies.

References

Quantitative Efficacy of Avutometinib-Based Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key efficacy metrics from preclinical in vitro and in vivo studies.

Table 1: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

Cancer Model Treatment Group Key Efficacy Findings Significance vs. Control Reference
LGSOC PDX (Chemo/AI-resistant) [1] Control (Saline) Median Survival: 29 days - -
Fulvestrant alone 100% survival at Day 60 p < 0.0001
Avutometinib + FAKi (VS-4718) 100% survival at Day 60 p < 0.0001
This compound + FAKi + Fulvestrant (Triple) 100% survival at Day 60; strongest tumor growth inhibition p < 0.001 (vs. control); p=0.04 (vs. Fulvestrant); p=0.02 (vs. This compound+FAKi)
Uterine Carcinosarcoma (UCS) Xenografts [2] Control Not Specified - -
This compound alone Tumor growth inhibition p < 0.002 (for combination)
FAKi (VS-4718) alone Tumor growth inhibition p < 0.002 (for combination)
This compound + FAKi (VS-4718) Superior tumor growth inhibition and longer survival p < 0.002 (starting at Day 10)

Table 2: In Vitro Efficacy and Mechanistic Findings

Model Type Cell Line / System Treatment Key Findings Reference

| In Vitro | Primary Uterine Carcinosarcoma (UCS) Cell Lines [2] | this compound ± FAKi (Defactinib) | - 4/5 cell lines sensitive to combination.

  • Decreased phosphorylated ERK (p-ERK) and FAK (p-FAK) in Western blot. | | | Ex Vivo | LGSOC PDX Explants [1] | this compound + FAKi + Fulvestrant | Decreased levels of p-MEK and p-ERK, confirming inhibition of RAS/MAPK pathway. | |

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments used to generate the data above.

In Vivo Efficacy Study Using Patient-Derived Xenografts (PDX)

This protocol is adapted from studies on LGSOC and uterine carcinosarcoma models [1] [2] [3].

  • Animal Model: Female immunodeficient mice (e.g., CB17/lcrHsd-Prkdc/SCID or NSG).
  • Tumor Implantation:
    • Source: Fresh or frozen patient tumor tissue (for PDX) or cultured cancer cells [3].
    • Procedure: Tissue is minced into small fragments (2-3 mm³). A trocar syringe is used to subcutaneously implant a single fragment into the mouse's flank [3].
  • Group Randomization & Dosing:
    • Mice are randomized into experimental groups when tumor volume reaches approximately 200 mm³ [1].
    • This compound & FAKi (Defactinib/VS-4718): Administered by oral gavage on a schedule of 5 days on, 2 days off, or 3 weeks on, 1 week off [1] [4].
    • Fulvestrant: Administered via subcutaneous injection weekly [1].
    • Control groups: Receive saline or vehicle control via the same route.
  • Tumor Monitoring & Endpoints:
    • Tumor Volume: Measured 2-3 times weekly using digital calipers. Volume is calculated as (length × width²) / 2 [3].
    • Survival: Tracked until a predefined humane endpoint (e.g., tumor volume > 1500 mm³) is reached.
    • Tolerability: Animal body weights are measured twice weekly to assess toxicity [1].
In Vitro Cell Viability and Mechanistic Assays

This protocol is based on experiments performed on primary uterine carcinosarcoma cell lines [2].

  • Cell Culture:
    • Primary cell lines are established from patient tumors and maintained in recommended media.
    • Cells are harvested during the exponential growth phase (~80-90% confluence) using trypsin.
  • Cell Viability Assay (e.g., Cell Titer-Glo):
    • Cells are seeded in 96-well plates and allowed to adhere.
    • Treatments (this compound and/or Defactinib) are applied in a range of concentrations. A control group receives only DMSO vehicle.
    • Plates are incubated for 72-120 hours.
    • Cell viability is quantified using a luminescent ATP-based assay. The luminescent signal is proportional to the number of viable cells.
  • Western Blot Analysis for Mechanism of Action:
    • Treatment & Lysis: Treated cells are lysed to extract total protein.
    • Gel Electrophoresis: Proteins are separated by size using SDS-PAGE gels and transferred to a nitrocellulose membrane.
    • Antibody Probing: The membrane is probed with specific primary antibodies against targets of interest:
      • Phosphorylated Proteins: p-MEK, p-ERK, p-FAK (to assess pathway inhibition).
      • Total Proteins: Total MEK, ERK, FAK (as loading controls).
    • Detection: Target proteins are visualized using fluorescent or chemiluminescent secondary antibodies and an imaging system.

Signaling Pathways and Experimental Workflow

The diagram below illustrates the mechanistic rationale for the this compound and FAK inhibitor combination and a generalized workflow for its preclinical evaluation.

cluster_pathway Mechanism of Action: RAS/MAPK & FAK Pathways cluster_workflow Preclinical Evaluation Workflow Growth_Factor Growth Factor Receptor RAS Oncogenic RAS (e.g., KRAS) Growth_Factor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation FAK Focal Adhesion Kinase (FAK) Resistance Adaptive Resistance FAK->Resistance Resistance->ERK Avuto This compound (RAF/MEK Clamp) Avuto->RAF Avuto->MEK Defac Defactinib (FAK Inhibitor) Defac->FAK Start 1. In Vitro Screening A Cell Line Panels (Viability & Western Blot) Start->A B 2. In Vivo Validation A->B C PDX/Xenograft Models (Tumor Volume & Survival) B->C D 3. Clinical Translation C->D E Phase 1/2 Trials (e.g., FRAME, RAMP-201) D->E

Application Notes for Researchers

  • Model Selection Strategy: For a robust preclinical pipeline, start with high-throughput in vitro cell line panels to generate initial efficacy and biomarker hypotheses. These findings should be validated in more complex 3D organoids and, finally, in PDX models, which best recapitulate tumor heterogeneity and the microenvironment for definitive in vivo efficacy studies [5].
  • Overcoming Resistance: The combination of this compound and a FAK inhibitor is designed to tackle a key adaptive resistance mechanism. Inhibiting the MAPK pathway can lead to feedback loops that activate FAK, which in turn can re-activate the MAPK pathway. Concurrent FAK inhibition blocks this escape route, enhancing the depth and durability of the response [1] [4].
  • Dosing Schedule is Critical: Preclinical and clinical data strongly support the use of intermittent dosing schedules (e.g., 3 weeks on/1 week off or 5 days on/2 days off) to manage overlapping toxicities (like rash and CPK elevation) while maintaining anti-tumor efficacy [1] [4].

I hope these detailed application notes and protocols are helpful for your research. If you require further elaboration on any specific section, feel free to ask.


References

  • Preclinical Efficacy of the Estrogen Receptor Degrader Fulvestrant in Combination with RAF/MEK Clamp this compound and FAK Inhibitor in a Low-Grade Serous Ovarian Cancer Animal Model with Acquired Resistance to Chemotherapy and Aromatase Inhibitor. Int J Mol Sci. 2025;26(18):8924. doi:10.3390/ijms26188924. PMC12469703
  • Preclinical Efficacy of the Estrogen Receptor ... - PubMed. Int J Mol Sci. 2025;26(18):8924. doi:10.3390/ijms26188924. 41009492
  • Preclinical in vitro and in vivo activity of the RAF/MEK clamp this compound in combination with FAK inhibition in uterine carcinosarcomas. Gynecol Oncol. 2024;187:12-20. doi:10.1016/j.ygyno.2024.04.010. 38703673
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Models. Bio Protoc. 2017;7(1):e2100. doi:10.21769/BioProtoc.2100. PMC8376555
  • FDA Grants Accelerated Approval to the Combination of this compound and Defactinib for KRAS-Mutated Recurrent Low-Grade Serous Ovarian Cancer. U.S. Food and Drug Administration. Updated May 8, 2025. Accessed November 16, 2025. FDA Approval
  • Transforming Cancer Therapy: Insights from 2025 H1 FDA Approvals and Preclinical Drug Discovery. Crown Bioscience Blog. Published July 17, 2025. Accessed November 16, 2025. CrownBio Blog
  • In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. PMC. 2015;46(3):109–116. PMC4640432
  • In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice. Methods Mol Biol. 2022;2423:153-164. doi:10.1007/978-1-0716-1952-0_15. 34978697
  • Defactinib with this compound in patients with solid tumors: the phase 1 FRAME trial. Nat Med. 2025;31:3074–3080. doi:10.1038/s41591-025-03763-y. Nature Medicine
  • Special Issue: In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models. Pharmaceutics. Accessed November 16, 2025. MDPI

References

Managing avutometinib side effects rash CPK elevation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Rash & CPK Elevation

For quick reference, the tables below summarize the clinical incidence and severity of these adverse events from the phase 2 RAMP 201 trial [1].

Table 1: Incidence of Select TRAEs (RAMP 201 Trial, Combination Arm, N=115)

Adverse Event All Grades Incidence Grade 3-4 Incidence
Rash 50% Not Specified (Most were Grade 1-2)
Dermatitis acneiform 34% 4%
Increased Creatine Phosphokinase (CPK) 60% 24% (Grade 3: 19%, Grade 4: 5%)

Table 2: Other Common TRAEs (Incidence >25%)

Adverse Event Incidence
Nausea 67%
Diarrhea 58%
Peripheral Edema 53%
Fatigue 44%
Vomiting 43%
Managing Dermatologic Toxins (Rash)

Skin reactions, including rash and dermatitis acneiform, are very frequent but are typically low-grade. Proactive management is crucial [2] [1].

  • Prophylaxis: Administer a prophylactic regimen at the start of therapy and for at least the first two cycles. This should include systemic oral antibiotics and a topical corticosteroid applied to the face, scalp, neck, and upper chest/back [2].
  • Monitoring: Closely monitor patients for skin toxicity throughout treatment [2].

The following diagram outlines the dose management protocol based on rash severity graded according to Common Terminology Criteria for Adverse Events (CTCAE) [2] [3]:

rash_management start Assess Rash Severity grade2 Intolerable or no response to supportive care? start->grade2 Grade 2 grade3 WITHHOLD Dose start->grade3 Grade 3 grade4 PERMANENTLY DISCONTINUE start->grade4 Grade 4 grade2_hold WITHHOLD Dose grade2->grade2_hold Yes grade2_consider Consider withholding. Continue supportive care. grade2->grade2_consider No grade2_resume RESUME at REDUCED Dose grade2_hold->grade2_resume Until resolved to Grade ≤1 grade3_resolve2 RESUME at REDUCED Dose grade3->grade3_resolve2 If resolves to Grade 2 grade3_resolve1 RESUME at SAME Dose grade3->grade3_resolve1 If resolves to Grade ≤1 grade3_recurrent PERMANENTLY DISCONTINUE grade3->grade3_recurrent Recurrent despite reduction

Managing Elevated Creatine Phosphokinase (CPK)

CPK elevation is the most common laboratory abnormality. Monitoring and prompt intervention are essential to prevent rare but serious complications like rhabdomyolysis [2] [3] [4].

  • Monitoring: Check CPK levels before each treatment cycle, on day 15 of the first four cycles, and as clinically indicated [2].
  • Patient Counseling: Advise patients to report unexplained muscle pain, tenderness, weakness, or dark-colored urine immediately [2] [5].

The management pathway for CPK elevation is based on the CTCAE grading and the presence of complicating factors [2] [3]:

cpk_management start Assess CPK Elevation grade3 WITHHOLD Dose start->grade3 Grade 3 grade4 WITHHOLD Dose start->grade4 Grade 4 complications PERMANENTLY DISCONTINUE start->complications Any Grade with Rhabdomyolysis grade3_improve RESUME at SAME Dose grade3->grade3_improve If improves to Grade ≤1 within 3 weeks grade3_persist PERMANENTLY DISCONTINUE grade3->grade3_persist If persists >3 weeks grade4_improve RESUME at REDUCED Dose grade4->grade4_improve If improves to Grade ≤1 within 3 weeks grade4_persist PERMANENTLY DISCONTINUE grade4->grade4_persist If persists >3 weeks

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose reduction strategy for avutometinib and defactinib? A: The recommended first dose reduction is [2]:

  • This compound: Reduce from 3.2 mg to 2.4 mg twice weekly.
  • Defactinib: Reduce from 200 mg twice daily to 200 mg once daily. If a patient cannot tolerate the therapy after this single dose reduction for both drugs, the combination should be permanently discontinued.

Q2: Are there other notable adverse events that require specific monitoring protocols? A: Yes. This combination therapy requires a comprehensive monitoring plan [2]:

  • Ocular Toxicity: Can cause visual impairment, vitreoretinal disorders, and retinal detachment. Perform a baseline comprehensive eye exam, prior to Cycle 2, every three cycles thereafter, and for any visual changes.
  • Hepatotoxicity: Monitor liver function tests (LFTs) before each cycle, on day 15 of the first four cycles, and as needed.
  • Other: Regular monitoring of blood counts and renal function is also advised.

Q3: What is the clinical evidence supporting the efficacy of this combination despite these side effects? A: In the phase 2 RAMP 201 trial for recurrent LGSOC, the combination showed an Objective Response Rate (ORR) of 31% in all patients and 44% in those with KRAS-mutant tumors. The median Duration of Response was 31.1 months, and the safety profile was considered manageable, with only 10% of patients discontinuing treatment due to adverse events [6] [1].

References

Recommended Dosing & Dose Modification Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The recommended starting dose for the avutometinib and defactinib combination is detailed in the table below [1] [2] [3].

Drug Recommended Starting Dose Schedule Cycle Duration
This compound 3.2 mg (four 0.8 mg capsules) Orally, twice weekly (e.g., Day 1 & Day 4) 3 weeks on, 1 week off (28-day cycle)
Defactinib 200 mg (one tablet) Orally, twice daily 3 weeks on, 1 week off (28-day cycle)

Dose reductions are implemented in a step-wise manner. The table below outlines the dose levels for both drugs [1].

Dose Level This compound Dose Defactinib Dose
Starting Dose 3.2 mg twice weekly 200 mg twice daily
First Reduction 2.4 mg twice weekly 200 mg twice daily
Second Reduction 1.6 mg twice weekly 200 mg twice daily

The RAMP 201 trial also evaluated a low starting dose of this compound 1.6 mg twice weekly with defactinib 200 mg twice daily, which may inform individualized dosing strategies [4].

Adverse Events & Management Protocols

Managing adverse events (AEs) promptly is crucial for maintaining patients on therapy. The following table summarizes the key AEs and corresponding management actions based on clinical trial data and prescribing information [1] [4] [5].

Adverse Event Recommended Monitoring Management Actions
Ocular Toxicities (e.g., visual impairment, vitreoretinal disorders) Comprehensive ophthalmic exam at baseline, prior to Cycle 2, every 3 cycles thereafter, and as clinically indicated [1]. Withhold this compound and defactinib until improvement, then resume at same or reduced dose. Permanently discontinue for any Grade 4 ocular toxicity [1].
Serious Skin Toxicities (e.g., photosensitivity, severe cutaneous adverse reactions) Monitor for skin toxicities [1]. Prophylactic medications for rash (hydrocortisone cream, moisturizer, sunscreen, systemic antibiotic) were used in the RAMP 201 trial during the first two cycles [4]. Interrupt, reduce, or permanently discontinue based on severity, tolerability, and duration [1].
Hepatotoxicity (Elevated AST/ALT) Monitor liver function tests (LFTs) prior to each cycle, on Day 15 of the first 4 cycles, and as clinically indicated [1]. Withhold, reduce, or discontinue based on severity and persistence of the abnormality [1].
Rhabdomyolysis (Elevated Creatine Phosphokinase - CPK) Monitor CPK levels prior to each cycle, on Day 15 of the first 4 cycles, and as clinically indicated [1]. If increased CPK occurs, evaluate for rhabdomyolysis or other causes [1]. Withhold, reduce, or permanently discontinue based on severity and duration. In RAMP 201, CPK elevation was the most common Grade ≥3 AE (24%) and the most frequent cause of dose interruption (38%) [4] [5].
Other Common AEs (Diarrhea, Nausea, Fatigue, Edema) Monitor clinically. Supportive care, dose interruptions, or reductions. In RAMP 201, diarrhea was a Grade ≥3 AE in 8% of patients [4].

Clinical Trial Safety Data from RAMP 201

The phase 2 RAMP 201 trial provides robust data on the real-world impact of AEs on dosing:

  • Dose Interruptions: 80% of patients experienced an AE leading to dose interruption [5].
  • Dose Reductions: 37% of patients required a dose reduction [5].
  • Treatment Discontinuation: 10% of patients discontinued treatment permanently due to AEs, indicating that most AEs were manageable with dose modifications [1] [4].

Experimental Protocol & Rationale

The unique mechanism of this combination therapy involves dual-pathway inhibition.

G MAPK MAPK Pathway (BRAF, KRAS, MEK) FAK Focal Adhesion Kinase (FAK) (Resistance Pathway) MAPK->FAK Inhibition Activates Prolif Tumor Cell Proliferation & Survival MAPK->Prolif Activates FAK->Prolif Promotes Avuto This compound (RAF/MEK Clamp) Avuto->MAPK Inhibits Defac Defactinib (FAK Inhibitor) Defac->FAK Inhibits

Mechanism of Action & Rationale for Combination:

  • This compound is a first-in-class RAF/MEK clamp. Unlike MEK-only inhibitors, it inhibits MEK kinase activity while simultaneously inducing inactive complexes of MEK with ARAF, BRAF, and CRAF. This prevents the compensatory reactivation of MEK by upstream RAF, which is a known resistance mechanism to MEK-only inhibitors [6] [7].
  • Defactinib is a selective inhibitor of Focal Adhesion Kinase (FAK). Preclinical models show that inhibition of the MAPK pathway by this compound leads to a compensatory activation of FAK, a key adaptive resistance mechanism. The addition of defactinib blocks this resistance pathway, creating a more complete and durable anti-tumor response [4] [8] [7].

Dosing Schedule Rationale: The intermittent dosing schedule (3 weeks on, 1 week off) was established in the phase 1 FRAME trial to improve the tolerability of the combination while maintaining pharmacodynamically active drug concentrations [6] [9].

References

FAQs & Troubleshooting Guide for Avutometinib + Defactinib

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common technical and clinical questions relevant to research and development.

  • FAQ 1: What is the recommended phase 2 dose and schedule established in the FRAME trial? The recommended phase 2 dose and schedule for a 28-day cycle is avutometinib 3.2 mg orally twice weekly (e.g., on Days 1 and 4) plus defactinib 200 mg orally twice daily. Both drugs are administered on a 3-weeks-'on', 1-week-'off' basis [1].

  • FAQ 2: What are the most frequent adverse events leading to treatment interruptions or modifications? The most common adverse events (AEs) from the FRAME trial were rash (90%), creatine phosphokinase (CPK) elevation (56%), aspartate aminotransferase (AST) elevation (43%), hyperbilirubinemia (38%), and diarrhea (38%) [1]. The table below details the management strategies for key AEs.

Adverse Event Recommended Management Action Citation

| Rash | Grade 3: Hold therapy; resume at reduced dose upon resolution to Grade ≤1. Recurrent Grade 3 or Grade 4: Permanently discontinue. | [2] | | Ocular Toxicity | Symptomatic (e.g., blurred vision, BCVA worse than baseline): Hold therapy; resume based on specific findings and resolution. Corneal ulcer or perforation: Hold and reduce dose, or permanently discontinue. | [2] [3] | | Increased CPK | Grade 3: Hold; resume at same dose if improves to Grade ≤1 within 3 weeks. Grade 4 or any grade with rhabdomyolysis: Hold and consider permanent discontinuation. | [2] | | Hepatotoxicity | Management is complex and based on bilirubin and AST/ALT levels. Actions range from holding therapy to permanent discontinuation for Grade 3 or 4 toxicity. | [2] |

  • FAQ 3: What is the evidence for efficacy in low-grade serous ovarian cancer (LGSOC)? The phase 1 FRAME trial reported an objective response rate (ORR) of 42.3% (11/26 patients) and a median progression-free survival (PFS) of 20.1 months in LGSOC patients [1]. A separate phase 2 trial showed the combination achieved an ORR of 31%, which was higher than this compound monotherapy (17%). Patients with KRAS mutations had the best outcomes, with an ORR of 44% and median PFS of 22.0 months [4].

  • FAQ 4: What is the proposed mechanism for the combination's activity? this compound is a novel RAF/MEK clamp that inhibits MEK kinase activity and prevents RAF from phosphorylating MEK. A known resistance mechanism to RAF/MEK inhibition is the activation of Focal Adhesion Kinase (FAK). Defactinib, a FAK inhibitor, blocks this adaptive resistance, creating a synergistic antitumor effect [5] [1].

Experimental Protocols & Preclinical Data

This section summarizes key methodologies from cited studies for reference in experimental design.

  • Protocol 1: In Vitro Cell Viability and Synergy Assessment [5]

    • Cell Lines: Five primary uterine endometrioid adenocarcinoma (EAC) cell lines.
    • Dosing: Cells treated with this compound and defactinib as single agents and in combination across a concentration range (0.001 to 10 μM) for 72 hours.
    • Viability Assay: Cells harvested and stained with propidium iodide; viable cells quantified using flow cytometry (BD FACSCalibur).
    • Analysis: IC50 values determined using GraphPad Prism. Drug synergy assessed using the CompuSyn software tool.
  • Protocol 2: In Vivo Efficacy Study in Xenograft Models [5]

    • Model: UTE10 EAC cell line engrafted mice.
    • Treatment Groups: Vehicle control, this compound alone, VS-4718 (a surrogate for defactinib) alone, and the combination.
    • Dosing: Administered via oral gavage. This compound prepared in 5% DMSO + 10% HPCD; VS-4718 in 0.5% CMC + 0.1% Tween 80.
    • Endpoint: Tumor volume measurement over time. The combination demonstrated superior tumor growth inhibition compared to single-agent treatments.
  • Protocol 3: Mechanistic Western Blot Analysis [5]

    • Treatment: EAC cell lines exposed to control medium, 1 μM this compound, 1 μM defactinib, or their combination for 1 hour.
    • Protein Analysis: Cells lysed and protein lysates run on SDS-PAGE gels, then transferred to membranes.
    • Targets: Blots were probed for phosphorylated-FAK (p-FAK), phosphorylated-MEK (p-MEK), and phosphorylated-ERK (p-ERK) to confirm target engagement and pathway inhibition.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the synergistic mechanism of the this compound and defactinib combination.

G KRAS Oncogenic Signal (eg. KRAS Mutation) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif FAK FAK Activation (Resistance Mechanism) Prolif->FAK Feedback Avuto This compound (RAF/MEK Clamp) RAFMEK Inactive RAF-MEK Complex Avuto->RAFMEK Induces Formation RAFMEK->MEK  Inhibits FAK->MEK  Bypass Defac Defactinib (FAK Inhibitor) Defac->FAK Inhibits

References

Avutometinib resistance mechanisms overcoming FAK activation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental & Clinical Validation

The combination of avutometinib and the FAK inhibitor defactinib has been evaluated in both preclinical models and clinical trials. The table below outlines the key findings and the recommended dosing regimen from the phase 1 FRAME trial.

Aspect Details
Validated Combination This compound (RAF/MEK clamp) + Defactinib (FAK inhibitor) [1] [2] [3].
Proposed Dosing Schedule This compound: 3.2 mg once daily, twice weekly. Defactinib: 200 mg twice daily. Both drugs administered on a 3 weeks on/1 week off cycle [1].
Proposed Dosing Schedule This intermittent schedule was crucial for managing tolerability while maintaining efficacy [1].

| Key Efficacy Data (LGSOC) | • FRAME trial: Objective Response Rate (ORR) of 42.3% and median Progression-Free Survival (PFS) of 20.1 months in patients with LGSOC [1]. • RAMP 205 trial (Pancreatic Cancer): At the recommended dose, a confirmed ORR of 83% was achieved with the combination plus chemotherapy [3]. | | Proposed Dosing Schedule | The combination received FDA approval in May 2025 for KRAS-mutated recurrent LGSOC [3]. |

Model Systems & Workflow

To investigate FAK-mediated resistance in your own research, the following experimental approach and model systems are recommended.

Start Start: Establish this compound- Resistant Model Step1 Confirm FAK Activation (p-FAK Y397 immunofluorescence, Western blot) Start->Step1 Step2 Apply FAKi + this compound Combination Step1->Step2 Step3 Assess Phenotypic & Molecular Output Step2->Step3 Step4 Mechanistic Validation Step3->Step4 Step3_output Output Metrics: - Apoptosis (Caspase-3/7 assay) - Proliferation (Ki67 stain) - Pathway Inhibition (p-ERK, p-AKT) Step3->Step3_output Step4_output Validation Methods: - RhoA/RhoE activity assays - RNAi/CRISPR knockdown - Transcriptome analysis Step4->Step4_output

  • Recommended Model Systems:
    • Patient-derived xenograft (PDX) models from patients resistant to BRAFi/MEKi or immunotherapy have been used successfully to validate this combination [4].
    • Syngeneic mouse models of immunotherapy-resistant melanoma [4].
    • Low-grade serous ovarian cancer (LGSOC) models, a setting where the combination has shown strong clinical efficacy [1] [2].

Experimental Protocol: Assessing Combination Efficacy

This protocol provides a detailed methodology for testing the efficacy of the this compound and FAK inhibitor combination in vitro.

Objective: To evaluate the synergistic effect of this compound and a FAK inhibitor on cell viability and apoptosis in a this compound-resistant cell line.

Materials:

  • This compound-resistant cancer cell line.
  • This compound (e.g., Selleckchem, HY-101966).
  • FAK inhibitor (e.g., Defactinib; Selleckchem, HY-15168).
  • Cell Titer-Glo Luminescent Cell Viability Assay (Promega).
  • Caspase-Glo 3/7 Assay (Promega).
  • Antibodies for Western Blot: p-FAK (Tyr397), total FAK, p-ERK1/2 (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, Cleaved Caspase-3.

Method:

  • Cell Seeding: Seed cells in a 96-well plate (for viability/apoptosis) or 6-well plate (for protein analysis) and allow to adhere overnight.
  • Drug Treatment: Treat cells for 72 hours with:
    • DMSO vehicle control.
    • This compound alone (e.g., at the previously determined IC50).
    • FAK inhibitor alone (e.g., at a range of concentrations).
    • Combination of this compound and FAK inhibitor.
  • Cell Viability Assay: After 72 hours, equilibrate the plate to room temperature for 30 minutes. Add Cell Titer-Glo reagent, shake for 2 minutes, incubate for 10 minutes, and record luminescence.
  • Apoptosis Assay: In a parallel plate, at 24-48 hours post-treatment, add Caspase-Glo 3/7 reagent, shake for 30 seconds, incubate for 1 hour, and record luminescence.
  • Protein Analysis (Western Blot): Lyse cells from the 6-well plate after 24 hours of treatment. Determine protein concentration, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe with the listed antibodies to assess pathway inhibition and apoptosis induction.

Analysis: Calculate synergy using software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.

Key Signaling Pathway

The following diagram illustrates the core molecular mechanism by which FAK inhibition overcomes resistance to this compound.

Avuto This compound (RAF-MEK Clamp) MAPK MAPK Pathway Inhibition Avuto->MAPK RhoE RhoE (RND3) Feedback Loop MAPK->RhoE Disrupts RhoA RhoA Activation RhoE->RhoA FAK FAK Activation RhoA->FAK AKT AKT Survival Signaling FAK->AKT Resist Cell Survival (Therapy Resistance) AKT->Resist FAKi FAK Inhibitor (e.g., Defactinib) Block Blocks Pro-Survival Signal FAKi->Block  Targets Block->FAK Apop Restored Apoptosis (Overcome Resistance) Block->Apop

FAQs

  • What is the mechanistic basis for FAK activation upon MAPK inhibition? Research indicates that this compound disrupts an MAPK-RhoE (RND3) feedback loop. This disruption leads to the adaptive activation of RhoA, which in turn stimulates the FAK-AKT signaling axis, a known pro-survival pathway that confers resistance [4].

  • Why is an intermittent dosing schedule recommended for this combination? The FRAME trial found that an intermittent schedule (3 weeks on, 1 week off) was crucial for improving tolerability while maintaining pharmacodynamic activity and efficacy. Chronic dosing led to cumulative toxicities like rash, necessitating dose interruptions [1].

  • Does this combination strategy work in other cancers beyond LGSOC and melanoma? Yes, preclinical and early clinical data support its potential in other RAS/MAPK-driven tumors. Promising activity has been observed in trials for KRAS-mutant non-small cell lung cancer (NSCLC) and pancreatic cancer when the combination is used with standard therapies [2] [3].

References

Metabolic Pathways & Interaction Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What is the metabolic profile of Avutometinib and what are its key drug interaction risks?

This compound is primarily metabolized by the enzyme CYP3A4 [1] [2] [3]. It also has a high plasma protein binding rate of 99% in vitro, which presents an additional potential source of interactions [1]. The table below summarizes the key interaction risks based on its pharmacokinetic properties.

Interaction Category Perpetrator Drug(s) Effect on this compound Clinical Recommendation
CYP3A4 Inhibition [2] [3] Strong/moderate CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) ↑ this compound exposure and potential ↑ risk of adverse reactions [2] [3] Avoid co-administration [2] [3]
CYP3A4 Induction [2] [3] Strong/moderate CYP3A4 inducers (e.g., rifampin, carbamazepine) ↓ this compound exposure and potential ↓ efficacy [2] [3] Avoid co-administration [2] [3]
High Protein Binding Other highly protein-bound drugs Potential for displacement interaction Use with caution; monitor for adverse effects [1]

Clinical Management & Regulatory Considerations

FAQ: How should concomitant medications be managed in patients taking this compound?

Clinical management should focus on avoidance and proactive monitoring.

  • Avoid Co-administration: The prescribing information explicitly recommends against using this compound with strong or moderate CYP3A4 inhibitors or inducers [2] [3]. If use of a moderate inhibitor cannot be avoided, close monitoring for adverse reactions is critical.
  • Consult Resources: Always check the most current prescribing information for detailed dosage modification guidelines based on adverse reactions [4].
  • Adhere to Guidelines: For drug development professionals, the ICH M12 guideline on drug interaction studies provides a structured framework for evaluating such interactions. Clinical DDI studies typically include 12 to 20 subjects to reliably assess the interaction's magnitude and variability [5].

Experimental Protocols for DDI Assessment

FAQ: What are the key experimental considerations for in vitro DDI studies involving this compound?

For researchers characterizing this compound's interaction potential, the following methodologies are relevant.

  • In Vitro Metabolism and Inhibition Studies: Use pooled systems from multiple donors for metabolic stability and enzyme inhibition assessments to represent population-wide enzyme expression. Single-donor batches are reserved for specific mechanistic studies [5].
  • In Vitro Induction Studies: Measure the parent drug concentration in the culture medium at the end of the incubation period. Concentrations lower than the nominal value due to instability or non-specific binding can lead to an underestimation of induction potential [5].

The diagram below illustrates a recommended workflow for the in vitro assessment of this compound's drug interaction potential, incorporating key considerations from regulatory guidelines.

Start Start DDI Assessment MetStab In Vitro Metabolic Stability Start->MetStab EnzymePheno Enzyme Phenotyping (Primary: CYP3A4) MetStab->EnzymePheno InhibProfile Inhibition Potential (CYP Enzymes, Transporters) EnzymePheno->InhibProfile InducProfile Induction Potential (Key CYP Enzymes) EnzymePheno->InducProfile InVivoPlan Plan Clinical DDI Study InhibProfile->InVivoPlan If potential indicated InducProfile->InVivoPlan If potential indicated

Guidance for Researchers

For your technical support materials, you can advise researchers that:

  • Drug Recovery Characterization is critical in vitro. Low recovery can result from metabolic stability, non-specific binding, or precipitation. The cause must be investigated and its impact on data interpretation discussed [5].
  • Metabolite Investigation should not rely on polarity comparisons alone when deciding if a metabolite is a "perpetrator" in DDIs, as polarity does not consistently predict inhibitory power [5].

References

Avutometinib renal impairment pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Dosing and Elimination

The table below summarizes the available information on avutometinib and defactinib relevant to renal function.

Aspect This compound & Defactinib Combination
Official Dosage Recommendation No dosage adjustment provided for patients with renal dysfunction [1].
Available Pharmacokinetic (PK) Data No formal PK study in renal impairment has been conducted; data is labeled as "not available" [1].
Known Elimination Pathway Not explicitly stated for this compound. For defactinib, human mass balance data is unavailable, but a survey of oncology drugs suggests that drugs with low renal excretion of the unchanged molecule (<10%) may have a lower priority for dedicated renal studies [2].
Dialysis Data Data not available [1].

Research and Regulatory Context

The lack of data aligns with broader patterns in oncology drug development. A survey of 29 small-molecule oncology drugs found that for drugs with low renal excretion (<10% of the unchanged drug in urine), the impact of renal impairment is often evaluated using alternative methods rather than dedicated pharmacokinetic studies [2].

Regulatory guidance requires renal studies for drugs with significant renal elimination. When renal excretion is low, a full study may not be required, and a reduced study in severe impairment can suffice [2]. The available information suggests this compound and defactinib may fall into this category.

Suggested Experimental Approach for Researchers

In the absence of formal data, you can design experiments to fill this knowledge gap. The following diagram outlines a potential high-level workflow for investigating the pharmacokinetics of this compound in renal impairment.

Start Study Objective: Assess this compound PK in Renal Impairment A In Vitro & Preclinical Data (Metabolism, Transporters) Start->A B Human Mass Balance Study (Determine Renal Excretion Fraction) A->B C Fe > 30%? B->C D1 Conduct Full RI Study (Mild, Moderate, Severe RI) C->D1 Yes D2 Consider Reduced Study (Severe RI only) or PopPK Analysis C->D2 No E Analyze PK Parameters (CL, AUC, t½) vs. GFR D1->E D2->E F Develop Dosing Recommendations E->F

Key Experimental Protocols and Considerations:

  • Study Design: A dedicated pharmacokinetic study should enroll participants grouped by renal function, typically categorized using the Chronic Kidney Disease (CKD) staging system (e.g., normal, mild, moderate, severe impairment) [3] [2]. A "reduced study" design focusing only on patients with severe renal impairment or end-stage renal disease (ESRD) may be sufficient if renal excretion is minimal [2].
  • Population PK (PopPK) Analysis: As an alternative or supplement, a PopPK analysis can be integrated into ongoing clinical trials. This method uses sparse PK samples from a large patient population to quantify the effect of covariates, including estimated glomerular filtration rate (eGFR), on drug clearance [2].
  • Key Parameters to Monitor: The primary parameters for comparison are clearance (CL), area under the curve (AUC), and elimination half-life (t½) across different renal function groups [4] [2]. A sigmoid Emax model has been used to describe the continuous relationship between molecular weight and pharmacokinetic alterations for some drugs, which could serve as a reference model [4].
  • Critical Data for Interpretation: A human mass balance study (often using 14C-radiolabeled drug) is crucial. It determines the fraction of the drug excreted unchanged in urine (fe), which is the primary indicator of whether renal impairment is likely to affect the drug's pharmacokinetics [2].

References

Official Discontinuation & Dose Modification Criteria

Author: Smolecule Technical Support Team. Date: February 2026

Treatment with avutometinib and defactinib should be interrupted, dose-reduced, or permanently discontinued based on the severity and persistence of specific adverse reactions. The tables below summarize the recommended management strategies for the key toxicities that may lead to discontinuation.

Table 1: Ocular Toxicity Management

Event Severity Management Action
Grade 1 (mild) Continue at same dose; monitor.
Grade 2 (moderate) Withhold until Grade ≤1, then resume at same or reduced dose.
Grade 3 (severe) Withhold until Grade ≤1, then resume at a reduced dose or permanently discontinue.
Grade 4 (life-threatening) Permanently discontinue.

Note: A comprehensive ophthalmic evaluation is recommended at baseline, prior to Cycle 2, every three cycles thereafter, and as clinically indicated [1] [2].

Table 2: Management of Other Key Adverse Reactions

Adverse Reaction Severity Recommended Action
Serious Skin Toxicity Grade 3 Withhold until Grade ≤1, then resume at reduced dose or consider discontinuation.
Grade 4 / Suspected SCARs Permanently discontinue.
Hepatotoxicity Grade 3 (symptomatic) or Grade 4 Withhold until improved to Grade ≤1, then resume at reduced dose or permanently discontinue.
Rhabdomyolysis CPK >10x ULN with concurrent serum creatinine ≥1.5x baseline Withhold until resolved to Grade ≤1, then resume at reduced dose or permanently discontinue.
Any grade with acute kidney injury Withhold and evaluate. Resume at reduced dose or permanently discontinue based on recovery.

Source: [1] [2]

Underlying Mechanism and Rationale

Understanding the biological rationale for this combination therapy helps explain why certain toxicities are monitored.

  • Dual Pathway Inhibition: this compound is a RAF/MEK clamp that inhibits MEK kinase activity while simultaneously blocking RAF-mediated reactivation of MEK. Defactinib is a focal adhesion kinase (FAK) inhibitor. FAK activation is a known resistance mechanism to MAPK pathway inhibition; thus, the combination provides a more complete blockade of the RAS/RAF/MEK/ERK (MAPK) signaling pathway in RAS-driven tumors [1].
  • Mechanism-Linked Toxicities: The toxicities leading to discontinuation are often on-target effects of inhibiting these critical pathways in normal tissues. For instance, ocular toxicities are a known class effect of MEK inhibitors, which can lead to conditions like serous retinopathy and retinal vein occlusion [2]. Similarly, rhabdomyolysis and elevated creatine phosphokinase (CPK) are linked to the mechanism of these targeted agents [1] [2].

The diagram below illustrates this synergistic mechanism of action.

G KRAS KRAS Mutation RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK FAK FAK Activation (Resistance Pathway) MEK->FAK Induces CellGrowth Tumor Cell Growth & Survival ERK->CellGrowth Avuto This compound (RAF/MEK clamp) Avuto->RAF Inhibits Avuto->MEK Inhibits Defac Defactinib (FAK inhibitor) Defac->FAK Inhibits

Clinical Trial Discontinuation Data

Real-world discontinuation rates from clinical trials provide context for how these criteria are applied.

  • RAMP-201 Trial: In this pivotal study, adverse events led to treatment discontinuation in 10% of patients receiving the this compound and defactinib combination [3] [4].
  • FRAME Study: This earlier phase 1 trial reported a lower discontinuation rate due to treatment-related toxicity, with only one patient (4%) stopping treatment because of a Grade 3 skin toxicity [1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended monitoring schedule for potential adverse reactions? A: The protocol includes [1] [2]:

  • Ophthalmic Exams: At baseline, before Cycle 2, every three cycles thereafter, and as clinically indicated.
  • Blood Tests: Monitor liver function tests (LFTs) and creatine phosphokinase (CPK) prior to each cycle, on Day 15 of the first four cycles, and as clinically indicated.

Q2: Are there any prophylactic measures to reduce the risk of skin toxicities? A: Yes. In the principal clinical study, patients used prophylactic topical corticosteroids (applied to the face, scalp, neck, upper chest, and upper back) and systemic oral antibiotics starting with the first dose and continuing for at least the first two treatment cycles to mitigate skin adverse reactions [2].

References

Avutometinib defactinib vs MEK inhibitor monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Metric Avutometinib + Defactinib (Combination) This compound (Monotherapy)
Overall Patient Population
Confirmed Objective Response Rate (ORR) 31% (95% CI, 23 to 41) [1] [2] 17% overall [2]
Median Duration of Response (DOR) 31.1 months (95% CI, 14.8 to 31.1) [1] Data not available in search results
Median Progression-Free Survival (PFS) 12.9 months (95% CI, 10.9 to 20.2) [1] Data not available in search results
KRAS-Mutant Patient Subgroup
ORR 44% [1] [2] 23% [2]
Median PFS 22.0 months (95% CI, 11.1 to 36.6) [1] Data not available in search results
KRAS Wild-Type Patient Subgroup
ORR 17% [1] [2] 13% [2]
Median PFS 12.8 months (95% CI, 7.4 to 18.4) [1] Data not available in search results
Safety Profile
Most Common Grade ≥3 Adverse Events (AEs) Elevated creatine phosphokinase (24%), diarrhea (8%), anemia (5%) [1] Data not available in search results
Discontinuation due to AEs 10% [1] Data not available in search results

Experimental Data and Protocols

For your research and development work, here are the detailed methodologies from the key studies cited.

1. ENGOT-ov60/GOG-3052/RAMP 201 (Phase II Trial) [1]

  • Study Design: Adaptive, four-part, phase II, multicenter, parallel cohort, randomized, open-label trial.
  • Patient Population: Patients aged ≥18 years with recurrent, measurable LGSOC after at least one prior line of platinum-based chemotherapy. KRAS tumor mutation status was required before enrollment.
  • Treatment Regimens:
    • Combination Arm: this compound (3.2 mg orally, twice weekly) + Defactinib (200 mg orally, twice daily). Cycles were 3 weeks on, 1 week off.
    • Monotherapy Arm: this compound (4.0 mg orally, twice weekly) on the same 3-weeks-on/1-week-off schedule.
  • Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1, assessed by Blinded Independent Central Review (BICR).
  • Statistical Analysis: The go-forward regimen was selected based on a comparison of ORRs. For the primary analysis, an exact binomial test was used with a null hypothesis ORR of 15% and an alternative of 40%.

2. FRAME (Phase I Trial) [3]

  • Study Design: First-in-human, dose-escalation and expansion trial.
  • Primary Objective: To determine the recommended phase 2 dose (RP2D) and schedule for the combination.
  • Dosing: A modified 3+3 dose escalation pattern was used. The RP2D was determined to be this compound 3.2 mg twice weekly + defactinib 200 mg twice daily on a 3-weeks-on/1-week-off schedule.
  • Pharmacodynamic Assessments: Tumor biopsies were analyzed for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) at three time points: pre-treatment, after a single dose of this compound, and after combination therapy.

Mechanism of Action and Rationale for Combination

The superior efficacy of the combination therapy is rooted in a novel approach to overcoming adaptive resistance. The following diagram illustrates the synergistic mechanism of this compound and defactinib.

G MAPK_Pathway Oncogenic MAPK Pathway(e.g., KRAS mutation) RAF_MEK_ERK RAF → MEK → ERK (Signaling for Cell Proliferation) MAPK_Pathway->RAF_MEK_ERK Proliferation Tumor Cell Growth & Survival RAF_MEK_ERK->Proliferation This compound This compound (RAF/MEK Clamp) Inhibited_MEK Inhibited MEK Signaling This compound->Inhibited_MEK Reduced_Proliferation Reduced Tumor Growth Inhibited_MEK->Reduced_Proliferation Resistance Adaptive Resistance: FAK Pathway Activation Inhibited_MEK->Resistance FAK_Signaling FAK Signaling (Restores Proliferation) Resistance->FAK_Signaling FAK_Signaling->Proliferation Defactinib Defactinib (FAK Inhibitor) Inhibited_FAK Inhibited FAK Signaling Defactinib->Inhibited_FAK Inhibited_FAK->FAK_Signaling

The diagram shows that the this compound and defactinib combination provides a more complete and sustained suppression of tumor growth pathways than MEK inhibition alone.

Key Takeaways for Researchers

  • Overcoming Resistance: The data validates a critical resistance mechanism where FAK activation compensates for MAPK pathway inhibition. The combination strategy proactively blocks this escape route [1] [4].
  • Biomarker-Driven Response: While effective in KRAS wild-type tumors, the combination shows its highest efficacy in KRAS-mutant LGSOC, underscoring the importance of patient stratification in clinical development [1].
  • Clinical Translation: The promising phase II results have led to the initiation of RAMP301 (NCT06072781), a randomized phase 3 study comparing this compound and defactinib against the investigator's choice of therapy for recurrent LGSOC [1].

References

Avutometinib objective response rate KRAS mutant vs wild-type

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Avutometinib and Defactinib in Recurrent LGSOC

Efficacy Parameter KRAS-Mutant (n=57) KRAS Wild-Type (n=52) Overall Population (n=109)
Confirmed Objective Response Rate (ORR) 44% (25/57) [1] [2] 17% (9/52) [1] [2] 31% (34/109) [1] [2]
Median Duration of Response (DOR) 31.1 months [1] 9.2 months [1] 31.1 months [1]
Median Progression-Free Survival (PFS) 22.0 months [2] 12.8 months [1] 12.9 months [1]
Disease Control Rate (DCR) ≥6 months 70% [1] 50% [1] 61% [1]

Beyond ORR, the data shows that KRAS-mutant patients also experienced more durable responses and longer disease control [1] [2]. A majority of patients (82%) had some reduction in target lesions, regardless of KRAS status [1].

Experimental Protocol & Mechanism of Action

The data in the table above comes from the Phase 2 RAMP 201 trial (ENGOT-ov60/GOG-3052), a key study supporting the FDA's accelerated approval of this combination for KRAS-mutated recurrent LGSOC [1] [2].

  • Study Design: This was an adaptive, multicenter, open-label trial. The primary analysis focused on patients with recurrent, measurable LGSOC who received the "go-forward regimen" of this compound in combination with defactinib [2].
  • Patient Population: Enrolled patients had a median of 3 prior lines of therapy. The population was stratified by KRAS mutation status, which was confirmed using a tissue-based next-generation sequencing assay [2].
  • Dosing Schedule: Patients received This compound 3.2 mg orally twice weekly and defactinib 200 mg orally twice daily on a 3-weeks-on, 1-week-off cycle [2].
  • Primary Endpoint: Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) according to RECIST v1.1 criteria [2].

The combination's activity stems from its unique dual-mechanism of action that counteracts tumor resistance, as illustrated below:

G MAPK_Pathway MAPK Pathway Activation ( e.g., via KRAS Mutation ) MEK_Phospho MEK Phosphorylation & Signaling MAPK_Pathway->MEK_Phospho ERK ERK Activation MEK_Phospho->ERK Compensatory_FAK Compensatory FAK Activation MEK_Phospho->Compensatory_FAK Induces (Resistance Mechanism) Tumor_Growth Tumor Cell Proliferation & Survival ERK->Tumor_Growth This compound This compound (RAF/MEK Clamp) This compound->MEK_Phospho Inhibits Defactinib Defactinib (FAK Inhibitor) Defactinib->Compensatory_FAK Inhibits

This diagram shows the synergistic mechanism where:

  • This compound is a first-in-class RAF/MEK clamp that inhibits MEK kinase activity while simultaneously blocking RAF-mediated reactivation of MEK, providing a more complete blockade of the MAPK pathway than MEK-only inhibitors [1] [2].
  • Defactinib targets an adaptive resistance mechanism. Inhibition of the MAPK pathway by this compound leads to compensatory activation of Focal Adhesion Kinase (FAK). Defactinib, a FAK inhibitor, blocks this survival pathway, leading to enhanced anti-tumor activity [3] [2].

Interpretation and Relevance

  • Clinical Significance: The superior ORR in KRAS-mutant tumors validates the combination's targeted approach against the MAPK pathway. The notable activity in a subset of KRAS wild-type patients suggests that other alterations can also drive pathway dependency [1].
  • Safety Profile: The combination was manageable, with common adverse events including creatine phosphokinase elevation, nausea, and diarrhea. A low discontinuation rate (10%) due to adverse events allowed most patients to continue treatment [1] [2].

References

Avutometinib duration of response comparison

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response Duration Data

The following table summarizes the key efficacy data for avutometinib-based regimens from recent clinical trials.

Trial / Regimen Cancer Type Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Duration of Response (DoR) / Note
FRAME [1] Low-Grade Serous Ovarian Cancer (LGSOC) 42.3% (11/26) 20.1 months Median PFS provided; specific DoR not reported.
This compound + Defactinib
RAMP 201 (Interim) [2] Recurrent LGSOC 45% (13/29) Data Immature Tumor shrinkage observed in 86% (25/29) of patients.
This compound + Defactinib
Preclinical Melanoma Model [2] Cutaneous Melanoma (with brain mets) N/A (Preclinical) Prolonged survival in mice Combination promoted tumor regression in vivo.

Key Experimental Protocols

The data in the table above comes from rigorous clinical and preclinical studies. Here are the methodologies for the key trials:

  • FRAME Trial (NCT03875820) Design [1]:

    • Phase: Phase 1
    • Study Type: First-in-human, open-label trial evaluating the combination of this compound and defactinib.
    • Dosing Schedule: The recommended Phase 2 dose (RP2D) was This compound 3.2 mg orally once daily, twice weekly (e.g., Monday/Thursday) and defactinib 200 mg orally twice daily, 7 days a week. Both drugs were administered on a 3 weeks on, 1 week off cycle.
    • Patient Population: Adults with advanced solid tumors, including expansion cohorts for LGSOC, KRAS-mutated NSCLC, colorectal cancer (CRC), and pancreatic cancer.
    • Primary Endpoint: Determination of the recommended phase 2 dose and schedule (RP2D).
    • Key Efficacy Measures: Objective response rate (ORR) per RECIST criteria and progression-free survival (PFS).
  • RAMP 201 Trial (NCT04625270) Design [2]:

    • Phase: Phase 2
    • Study Type: A study focusing on patients with recurrent LGSOC.
    • Primary Endpoint: Objective response rate (ORR).
    • Context: This trial builds on the synergy observed in preclinical models.

Mechanism of Action and Synergistic Rationale

The therapeutic rationale for combining this compound with defactinib is based on targeting two interconnected pathways that cancers use to survive and develop resistance.

  • This compound: A RAF/MEK Clamp: Unlike traditional MEK-only inhibitors, this compound has a unique dual mechanism. It inhibits MEK kinase activity and acts as a "clamp," inducing the formation of inactive complexes of MEK with ARAF, BRAF, and CRAF. This prevents RAF from phosphorylating and re-activating MEK, leading to a more profound and durable suppression of the MAPK pathway [1] [3].

  • Defactinib: A Focal Adhesion Kinase (FAK) Inhibitor: Defactinib is an oral inhibitor of FAK and the related protein Pyk2. FAK integrates signals from growth factor receptors and integrins, regulating cell survival, proliferation, and migration. Critically, FAK activation is a known mechanism of resistance to MAPK pathway inhibition [2] [3].

The diagram below illustrates how this combination overcomes resistance.

G cluster_pathway MAPK Pathway & Adaptive Resistance MAPK_Inhibition This compound (RAF/MEK Clamp) MAPK_Signaling MAPK Pathway Signaling MAPK_Inhibition->MAPK_Signaling Inhibits FAK_Inhibition Defactinib (FAK Inhibitor) FAK_Signaling FAK Pathway Activation (Adaptive Resistance) FAK_Inhibition->FAK_Signaling Inhibits YAP_Signaling YAP/TEAD Signaling (Resistance Mechanism) FAK_Inhibition->YAP_Signaling Inhibits Tumor_Growth Tumor Cell Proliferation, Survival, and Metastasis MAPK_Signaling->Tumor_Growth FAK_Signaling->Tumor_Growth YAP_Signaling->Tumor_Growth

This synergistic combination provides a more complete and durable anti-tumor response by simultaneously attacking the primary driver pathway (MAPK) and a key adaptive resistance pathway (FAK), which also suppresses other resistance mechanisms like PI3K and YAP/TEAD signaling [2] [3].

Interpretation and Research Context

  • Focus on Specific Cancers: The most compelling efficacy data for the this compound-defactinib combination currently exists for Low-Grade Serous Ovarian Cancer (LGSOC), a tumor known to be relatively resistant to chemotherapy [1].
  • Ongoing Research: The combination is under active investigation in other RAS/MAPK-driven tumors, including KRAS-mutant non-small cell lung cancer (NSCLC) and cutaneous melanoma, through the RAMP clinical trial program [2] [3].
  • Direct Comparisons: The available search results do not contain head-to-head clinical trial data directly comparing the duration of response of this compound to other specific MEK inhibitors (e.g., trametinib, cobimetinib). The data presented establishes its profile primarily within its specific combination context.

References

Avutometinib safety profile versus other MEK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Comparison

The table below compares the adverse event (AE) profiles of avutometinib (in combination with defactinib) and other MEK-inhibitor-based regimens [1] [2].

Table 1: Comparison of Adverse Event Profiles

Regimen Most Common All-Grade AEs (Incidence) Most Common Grade 3-4 AEs (Incidence) Notable Severe Toxicities
This compound + Defactinib [2] Rash (90%), CPK elevation (56%), AST elevation (43%), Diarrhea (38%) Rash (8%), CPK elevation (9%) Low rate of severe AEs; chronic low-grade rash may require dose interruptions.
Dabrafenib + Trametinib [1] Pyrexia (43%), Fatigue (28%) Pyrexia (6%), Rash (6%), Hypertension (6%) -
Vemurafenib + Cobimetinib [1] Diarrhea (52%) Increased AST/ALT (10%) -
Encorafenib + Binimetinib [1] Diarrhea (34%) Rash (6%), Hypertension (6%) -
Binimetinib (Monotherapy) [1] - Grade ≥3 AEs: 69% -

Table 2: Cardiovascular-Specific Adverse Events Data derived from a pharmacovigilance study of melanoma patients, highlighting unique risks across combinations [3].

Regimen Cardiovascular Adverse Event Reporting Odds Ratio (ROR)
Dabrafenib + Trametinib QT Prolongation 5.09
Dabrafenib + Trametinib Atrial Fibrillation 2.37
Vemurafenib + Cobimetinib Cardiac Failure 3.76
Vemurafenib + Cobimetinib Pulmonary Embolism 2.79

Experimental Data and Methodology

The safety profile of this compound is primarily defined by the FRAME trial, a phase 1 clinical study [2].

  • Study Design: The FRAME trial is a first-in-human, dose-escalation and dose-expansion study.
  • Primary Objective: To determine the recommended phase 2 dose (RP2D) and schedule, and assess the safety and tolerability of the combination.
  • Dosing Schedule: The RP2D was established as This compound 3.2 mg once daily, twice weekly, and defactinib 200 mg twice daily, both on a 3 weeks on/1 week off schedule. This intermittent dosing was key to managing chronic toxicities.
  • Safety Assessment: Adverse events were collected continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
  • Patient Population: The trial included 90 safety-evaluable patients with advanced solid tumors, including low-grade serous ovarian cancer (LGSOC), KRAS-mutated non-small cell lung cancer (NSCLC), and colorectal cancer (CRC). The median number of prior lines of therapy was 3.

The diagram below illustrates the design and key safety findings of the FRAME trial.

frame_trial cluster_1 FRAME Trial Design cluster_2 Key Safety Findings a Phase: First-in-human (Phase 1) b Design: Dose Escalation & Expansion a->b c Primary Goal: Find RP2D & Assess Safety b->c d RP2D: Intermittent Dosing (this compound twice weekly + Defactinib continuous, 3w on/1w off) c->d e Most Common All-Grade AEs: • Rash (90%) • CPK Elevation (56%) • AST Elevation (43%) • Diarrhea (38%) d->e f Most Common Grade 3-4 AEs: • Rash (8%) • CPK Elevation (9%) e->f g Low incidence of severe (Grade 3-4) AEs f->g

Mechanism of Action and Rationale for Combination

This compound's unique mechanism contributes to its efficacy and influences its toxicity profile.

  • Unique Mechanism: Unlike traditional MEK inhibitors, this compound is a RAF–MEK clamp. It not only inhibits MEK but also induces the formation of inactive complexes between RAF and MEK. This dual action may lead to more profound and sustained pathway suppression and could impact the development of resistance [2].
  • Rationale for FAK Inhibition Combination: The combination with defactinib, a FAK inhibitor, is based on preclinical models showing that FAK inhibition can enhance the antitumor effect of MAPK pathway inhibition. FAK is involved in cell proliferation and immune escape, and its inhibition helps overcome resistance mechanisms [4] [2].

The following diagram illustrates this synergistic mechanism of action.

mechanism cluster_mafk MAPK Pathway cluster_fak FAK Pathway ras Oncogenic Signal (e.g., Mutant KRAS/BRAF) raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus Cell Proliferation & Survival erk->nucleus fak Focal Adhesion Kinase (FAK) fak_effect Cell Survival Immune Escape Therapy Resistance fak->fak_effect avuto This compound (RAF-MEK Clamp) avuto->raf Forms Inactive RAF-MEK Complex avuto->mek Inhibits MEK defac Defactinib (FAK Inhibitor) defac->fak

Key Differentiators and Considerations

For researchers, the key distinctions of this compound's profile are:

  • Lower High-Grade Toxicity: The incidence of Grade 3-4 AEs with the this compound-defactinib combination appears lower than what has been historically reported for some other MEK inhibitor combinations, particularly regarding pyrexia and severe liver enzyme elevations [1] [2].
  • Distinct AE Pattern: The very high incidence of all-grade rash and creatine phosphokinase (CPK) elevation is a notable feature of this combination, differing from the fever and fatigue common with dabrafenib/trametinib or the diarrhea with vemurafenib/cobimetinib [1] [2].
  • Cardiovascular Safety: Current data from the FRAME trial does not highlight significant cardiovascular AEs for this compound/defactinib, a known class concern for other MEK inhibitors like QT prolongation with dabrafenib/trametinib [3] [2].

References

Avutometinib defactinib phase 2 RAMP 201 results

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Results from RAMP 201 Trial

Efficacy Measure Overall (n=109) KRAS-Mutant (n=57) KRAS Wild-Type (n=52)
Confirmed Objective Response Rate (ORR) 31% (34/109) [1] [2] 44% (25/57) [1] [3] 17% (9/52) [1] [3]
Complete Response (CR) Rate Information missing 3.5% (cited in patient guide) [4] Information missing
Median Duration of Response (DOR) 31.1 months [1] [2] 31.1 months [1] 9.2 months [1]
Median Progression-Free Survival (PFS) 12.9 months [1] [2] 22.0 months [1] [3] 12.8 months [1] [3]
Disease Control Rate (DCR) ≥6 months 61% [1] 70% [1] 50% [1]
Patients with Target Lesion Reduction 82% [1] [3] Information missing Information missing

Experimental Protocol & Trial Design

Understanding the trial's methodology is key to interpreting these results.

  • Trial Identifier: ENGOT-OV60/GOG-3052/RAMP 201 (NCT04625270) [1] [2].
  • Study Design: An adaptive, two-part, multicenter, randomized, open-label, phase 2 registration-directed trial [1].
  • Patient Population: Adults with recurrent, measurable LGSOC after ≥1 line of platinum chemotherapy [2]. Patients had received a median of 3 prior lines of therapy (range: 1-9), which could include chemotherapy, hormonal therapy (86%), bevacizumab (51%), and MEK inhibitors (22%) [1] [2].
  • Interventions: The trial initially evaluated avutometinib alone and in combination with defactinib. Based on superior response rates, the combination was selected as the "go-forward" regimen for expansion [1] [2].
    • Recommended Phase 2 Dose: this compound 3.2 mg orally twice weekly + Defactinib 200 mg orally twice daily, on a schedule of 3 weeks on treatment followed by 1 week off in a 28-day cycle [1] [5].
  • Primary Endpoint: Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) [2].
  • Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and safety [1].

The trial design can be visualized as follows:

ramp201_design Start Patients with Recurrent LGSOC (n=115 received combination) Stratify Stratification by KRAS Mutation Status Start->Stratify PartA Part A: Regimen Selection (this compound + Defactinib vs. This compound Monotherapy) Stratify->PartA GoForward Go-Forward Regimen Selected: This compound + Defactinib PartA->GoForward Expansion Expansion Phase (Parts B & C) Evaluate Safety & Efficacy of Combination GoForward->Expansion Endpoint Primary Endpoint: Objective Response Rate (ORR) by Blinded Independent Central Review Expansion->Endpoint


Mechanism of Action & Signaling Pathways

The scientific rationale for this combination is to achieve a more complete blockade of the RAS/MAPK pathway and overcome a key resistance mechanism.

  • This compound: A novel RAF/MEK clamp that not only inhibits MEK kinase activity but also blocks the ability of RAF (ARAF, BRAF, CRAF) to phosphorylate MEK, forming an inactive RAF-MEK complex [1] [5].
  • Defactinib: A potent inhibitor of Focal Adhesion Kinase (FAK), a cytoplasmic tyrosine kinase. Blocking MEK can lead to adaptive resistance via FAK activation; defactinib is designed to block this escape route [1] [6].
  • Synergistic Effect: The combination provides dual-pathway inhibition, leading to sustained suppression of tumor growth and survival signaling in RAS/MAPK pathway-dependent cancers [1] [3].

The mechanism of action and the logical flow from cellular target to therapeutic effect are summarized below:

mechanism_of_action KRAS Oncogenic KRAS Mutation MAPK_Pathway Hyperactivated RAS/RAF/MEK/ERK (MAPK) Pathway KRAS->MAPK_Pathway This compound This compound (RAF/MEK Clamp) MAPK_Pathway->this compound Targeted by FAK_Resistance Adaptive Resistance via FAK Activation This compound->FAK_Resistance Induces Outcome Dual-Pathway Inhibition Enhanced Tumor Growth Suppression This compound->Outcome Defactinib Defactinib (FAK Inhibitor) FAK_Resistance->Defactinib Targeted by Defactinib->Outcome


Safety and Tolerability Profile

The safety profile of the combination was generally manageable, with a low discontinuation rate due to adverse events.

  • Discontinuation Rate: 10% of patients discontinued treatment due to adverse events [1] [2].
  • Most Common Adverse Reactions (≥25%): The most frequently reported adverse reactions and laboratory abnormalities included increased creatine phosphokinase (CPK), nausea, fatigue, increased aspartate aminotransferase (AST), rash, diarrhea, musculoskeletal pain, edema, decreased hemoglobin, and vomiting [1].
  • Grade ≥3 Treatment-Related Adverse Events: The most common were increased CPK (24%), diarrhea (8%), and anemia (5%) [2].
  • Important Warnings and Precautions: The prescribing information includes warnings for ocular toxicities, serious skin toxicities, hepatotoxicity, rhabdomyolysis, and embryo-fetal toxicity [1]. Regular monitoring (e.g., ophthalmic exams, liver function tests, CPK levels) is required during treatment.

Future Directions and Context

  • Confirmatory Trial: The accelerated approval is contingent upon verification of clinical benefit in the ongoing phase 3 RAMP 301 trial (NCT06072781). This trial is comparing the this compound and defactinib combination against an investigator's choice of therapy in a broader population of patients with recurrent LGSOC, including those with and without KRAS mutations [1] [2] [3].
  • Broader Potential: While the current approval is for KRAS-mutant LGSOC, the RAMP 201 data showed activity in KRAS wild-type tumors (17% ORR), suggesting a potential wider application. The company is submitting this data to NCCN to support inclusion of the wild-type population in clinical guidelines [1] [4].
  • Preclinical Evidence: Supporting the clinical strategy, a 2024 preclinical study in high-grade endometrial cancer (which also harbors RAS/MAPK pathway alterations) demonstrated promising in vitro and in vivo activity of the this compound and defactinib combination, underscoring its potential in other RAS/MAPK-driven cancers [6].

References

Clinical Efficacy Profile of Avutometinib + Defactinib

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Trial Name / Phase Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Key Patient Population
Low-Grade Serous Ovarian Cancer (LGSOC) FRAME / Phase 1 [1] 42.3% (11/26 patients) 20.1 months (95% CI: 11.2 - 43.9 months) Patients with recurrent disease
KRAS-mutated LGSOC RAMP 201 / Phase 2 [2] Approved under accelerated approval based on tumor response rate and duration of response [2] Data not specified in results Patients with prior systemic therapy

Detailed Experimental Protocols and Data

For researchers, the methodology and detailed results from key studies are critical for evaluating the drug's profile.

FRAME Trial (NCT03875820) Design and Methodology

The FRAME trial was a first-in-human, phase 1 study designed to evaluate the combination of avutometinib and defactinib in patients with solid tumors [1].

  • Primary Objective: To determine the recommended phase 2 dose (RP2D) and schedule.
  • Dosing Schedule: After dose escalation, the RP2D was established as:
    • This compound: 3.2 mg orally, once daily, twice a week (on a schedule of Monday/Thursday or Tuesday/Friday).
    • Defactinib: 200 mg orally, twice daily, seven days a week.
    • Both drugs were administered on a 3 weeks on, 1 week off cycle [1].
  • Patient Population: 90 patients who received at least one dose were evaluable for safety. The cohort included patients with LGSOC, KRAS-mutated NSCLC, KRAS-mutated colorectal cancer, pancreatic cancer, and other solid tumors with RAS/RAF mutations. The median number of prior lines of treatment was 3 [1].
  • Key Efficacy Assessment: Responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).
Mechanism of Action and Signaling Pathway

The combination therapy targets two key pathways to overcome tumor resistance.

  • This compound acts as a RAF/MEK clamp. It not only inhibits MEK kinase activity but also blocks the compensatory reactivation of MEK by upstream RAF (ARAF, BRAF, CRAF). This provides a more complete blockade of the MAPK pathway than MEK-only inhibitors [2] [1].
  • Defactinib is a FAK (Focal Adhesion Kinase) inhibitor. Blocking the RAF/MEK nodes can activate FAK, a key mediator of drug resistance. Defactinib blocks this adaptive resistance mechanism [2] [1].
  • The combination is designed to provide a synergistic, dual attack on the signaling that drives the growth and survival of RAS/MAPK pathway-dependent tumors [3].

The diagram below illustrates how this combination targets the RAS/MAPK pathway and counteracts resistance.

G Mechanism of this compound and Defactinib Growth Factor Growth Factor RAS RAS Growth Factor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK p FAK_Activation FAK_Activation RAF->FAK_Activation Blockade Activates ERK ERK MEK->ERK p MEK->FAK_Activation Blockade Activates Cell Growth & Survival Cell Growth & Survival ERK->Cell Growth & Survival This compound This compound RAF/MEK Clamp RAF/MEK Clamp This compound->RAF/MEK Clamp RAF/MEK Clamp->RAF Inhibits RAF/MEK Clamp->MEK Inhibits Resistance Mechanism Resistance Mechanism Cell Survival Cell Survival FAK_Activation->Cell Survival Defactinib Defactinib FAK Inhibitor FAK Inhibitor Defactinib->FAK Inhibitor FAK Inhibitor->FAK_Activation Inhibits

Safety and Tolerability Data

Understanding the toxicity profile is essential for evaluating a drug's overall benefit-risk profile.

  • Most Common Adverse Events (AEs): In the FRAME trial, the most frequent AEs were rash (90%), creatine phosphokinase (CPK) elevation (56%), aspartate aminotransferase (AST) elevation (43%), hyperbilirubinemia (38%), and diarrhea (38%) [1].
  • Severe Toxicity: The percentage of these AEs that were Grade 3-4 was relatively low: rash (8%), CPK elevation (9%), AST elevation (1%), hyperbilirubinemia (2%), and diarrhea (1%) [1].
  • Dose-Limiting Toxicities (DLTs): The study highlights the importance of the intermittent dosing schedule for managing toxicity. Higher, continuous dosing schedules were not as well-tolerated [1].

Perspective on Cost-Effectiveness Analysis

While a direct cost-effectiveness analysis is not yet available, the following points are critical for building that assessment:

  • Recent Approval: this compound in combination with defactinib (marketed as AVMAPKI FAKZYNJA CO-PACK) received U.S. FDA approval on May 8, 2025 [4]. Formal cost-effectiveness studies typically lag behind regulatory approvals.
  • Clinical Value Drivers: For a cost-effectiveness model, the key clinical inputs would be the high response rate (42.3%) and notably long median PFS (20.1 months) in LGSOC, a cancer that is notoriously resistant to chemotherapy [1]. These outcomes represent significant potential clinical value.
  • Market Context: The drug is seeing broad payer coverage in the U.S., and its launch generated $11.2 million in net product revenue in its first full quarter, indicating market acceptance [2]. It is also recommended in the NCCN Clinical Practice Guidelines [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

471.10126803 Da

Monoisotopic Mass

471.10126803 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D0D4252V97

Other CAS

946128-88-7

Wikipedia

Avutometinib

Dates

Last modified: 08-15-2023
1: Miller CR, Oliver KE, Farley JH. MEK1/2 inhibitors in the treatment of gynecologic malignancies. Gynecol Oncol. 2014 Jan 14. pii: S0090-8258(14)00019-5. doi: 10.1016/j.ygyno.2014.01.008. [Epub ahead of print] Review. PubMed PMID: 24434059.
2: Tegnebratt T, Lu L, Lee L, Meresse V, Tessier J, Ishii N, Harada N, Pisa P, Stone-Elander S. [18 F]FDG-PET imaging is an early non-invasive pharmacodynamic biomarker for a first-in-class dual MEK/Raf inhibitor, RO5126766 (CH5126766), in preclinical xenograft models. EJNMMI Res. 2013 Sep 16;3(1):67. doi: 10.1186/2191-219X-3-67. PubMed PMID: 24041012; PubMed Central PMCID: PMC3848680.
3: Honda K, Yamamoto N, Nokihara H, Tamura Y, Asahina H, Yamada Y, Suzuki S, Yamazaki N, Ogita Y, Tamura T. Phase I and pharmacokinetic/pharmacodynamic study of RO5126766, a first-in-class dual Raf/MEK inhibitor, in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2013 Sep;72(3):577-84. doi: 10.1007/s00280-013-2228-4. Epub 2013 Jul 17. PubMed PMID: 23860959.
4: Ishii N, Harada N, Joseph EW, Ohara K, Miura T, Sakamoto H, Matsuda Y, Tomii Y, Tachibana-Kondo Y, Iikura H, Aoki T, Shimma N, Arisawa M, Sowa Y, Poulikakos PI, Rosen N, Aoki Y, Sakai T. Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity. Cancer Res. 2013 Jul 1;73(13):4050-60. doi: 10.1158/0008-5472.CAN-12-3937. Epub 2013 May 10. PubMed PMID: 23667175.
5: Akinleye A, Furqan M, Mukhi N, Ravella P, Liu D. MEK and the inhibitors: from bench to bedside. J Hematol Oncol. 2013 Apr 12;6:27. doi: 10.1186/1756-8722-6-27. Review. PubMed PMID: 23587417; PubMed Central PMCID: PMC3626705.
6: Kraeber-Bodéré F, Carlier T, Naegelen VM, Shochat E, Lumbroso J, Trampal C, Nagarajah J, Chua S, Hugonnet F, Stokkel M, Gleeson F, Tessier J. Differences in the biologic activity of 2 novel MEK inhibitors revealed by 18F-FDG PET: analysis of imaging data from 2 phase I trials. J Nucl Med. 2012 Dec;53(12):1836-46. doi: 10.2967/jnumed.112.109421. Epub 2012 Nov 9. PubMed PMID: 23143089.
7: Martinez-Garcia M, Banerji U, Albanell J, Bahleda R, Dolly S, Kraeber-Bodéré F, Rojo F, Routier E, Guarin E, Xu ZX, Rueger R, Tessier JJ, Shochat E, Blotner S, Naegelen VM, Soria JC. First-in-human, phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of RO5126766, a first-in-class dual MEK/RAF inhibitor in patients with solid tumors. Clin Cancer Res. 2012 Sep 1;18(17):4806-19. Epub 2012 Jul 3. PubMed PMID: 22761467.

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